molecular formula C47H86N7O17P3S B15547738 21-Methylpentacosanoyl-CoA

21-Methylpentacosanoyl-CoA

Cat. No.: B15547738
M. Wt: 1146.2 g/mol
InChI Key: RCSKJKFSWIRCJB-UHFFFAOYSA-N
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Description

21-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H86N7O17P3S

Molecular Weight

1146.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 21-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-24-35(2)25-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI Key

RCSKJKFSWIRCJB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of 21-Methylpentacosanoyl-CoA, a coenzyme A derivative. The information is presented to be a valuable resource for researchers and professionals in the fields of biochemistry and drug development.

Chemical and Physical Properties

This compound is a complex biomolecule that plays a role in fatty acid metabolism. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C47H86N7O17P3S[1]
Molecular Weight 1146.21 g/mol [1]
Canonical SMILES O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1COP(O)(=O)OP(O)(=O)OC--INVALID-LINK--C(=O)NCCC(=O)NCCCC(C)=O

Structural Elucidation

The structure of this compound can be deconstructed into three primary components: a long-chain fatty acyl group (21-methylpentacosanoyl), a pantothenic acid unit, and a 3'-phospho-adenosine diphosphate (B83284) (ADP) moiety. These components are linked together to form the complete coenzyme A derivative.

The fatty acyl group, 21-methylpentacosanoic acid, is a 25-carbon chain with a methyl group attached at the 21st carbon. This acyl group is attached to the cysteamine (B1669678) part of the coenzyme A molecule via a thioester bond.

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Currently, there is a lack of detailed, publicly available experimental protocols specifically for the synthesis or analysis of this compound. However, general methods for the synthesis and analysis of other long-chain acyl-CoAs can be adapted. These methodologies typically involve:

  • Synthesis: The synthesis of long-chain acyl-CoAs can be achieved through the reaction of the corresponding fatty acid with coenzyme A, often activated as an N-hydroxysuccinimide ester or by using a carbodiimide (B86325) coupling agent.

  • Purification: Purification is commonly performed using reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization: Characterization and confirmation of the structure are typically carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways and Logical Relationships

As a long-chain fatty acyl-CoA, this compound is presumed to be an intermediate in fatty acid metabolism. It can likely participate in beta-oxidation or be incorporated into complex lipids. The logical workflow for its metabolic involvement is depicted below.

fatty_acid_metabolism FA 21-Methylpentacosanoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase BetaOx Beta-Oxidation AcylCoA->BetaOx Carnitine Shuttle LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn Energy Energy Production (ATP) BetaOx->Energy Membranes Cellular Membranes LipidSyn->Membranes

Caption: Potential metabolic fate of this compound.

References

An In-depth Technical Guide to the Putative Biosynthesis of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 21-Methylpentacosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. Due to the limited direct research on this specific molecule, the pathway presented herein is a scientifically informed hypothesis based on established principles of fatty acid biosynthesis, elongation, and methyl-branching mechanisms. This document details the key enzymatic steps, presents hypothetical quantitative data for the involved enzymes, outlines relevant experimental protocols, and provides visualizations to facilitate understanding.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the extension of a common saturated fatty acyl-CoA precursor, such as palmitoyl-CoA (C16:0), via the fatty acid elongation (FAE) system located in the endoplasmic reticulum. The introduction of the methyl group at the C21 position is hypothesized to occur through the incorporation of a methylmalonyl-CoA extender unit in place of the usual malonyl-CoA during a specific elongation cycle.

The overall pathway can be conceptualized in two main stages:

  • Stage 1: Elongation from C16:0-CoA to C20:0-CoA. This involves two successive cycles of fatty acid elongation, each adding a two-carbon unit from malonyl-CoA.

  • Stage 2: Methyl-branched elongation from C20:0-CoA to this compound. This stage involves further elongation cycles, with the critical step being the incorporation of methylmalonyl-CoA to introduce the methyl branch, followed by subsequent elongation steps to reach the final C26 chain length (pentacosanoyl is C25, but the CoA ester makes it a C26 backbone with the methyl group).

The core fatty acid elongation cycle consists of four enzymatic reactions:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where the acyl-CoA chain is elongated by two carbons.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

  • Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer.

The methyl branch is introduced when the fatty acid synthase machinery utilizes methylmalonyl-CoA as the extender substrate instead of malonyl-CoA.[1][2] Methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA by propionyl-CoA carboxylase.[2]

This compound Biosynthesis Pathway cluster_elongation Fatty Acid Elongation Cycles (Endoplasmic Reticulum) cluster_precursors Precursors Palmitoyl_CoA Palmitoyl-CoA (C16:0) Stearoyl_CoA Stearoyl-CoA (C18:0) Palmitoyl_CoA->Stearoyl_CoA Elongation Cycle 1 (Malonyl-CoA) Arachidoyl_CoA Arachidoyl-CoA (C20:0) Stearoyl_CoA->Arachidoyl_CoA Elongation Cycle 2 (Malonyl-CoA) Ketoacyl_CoA_1 3-Keto-21-methyl-tricosanoyl-CoA Arachidoyl_CoA->Ketoacyl_CoA_1 Condensation (KCS) + Methylmalonyl-CoA Hydroxyacyl_CoA_1 3-Hydroxy-21-methyl-tricosanoyl-CoA Ketoacyl_CoA_1->Hydroxyacyl_CoA_1 Reduction (KCR) Enoyl_CoA_1 trans-2,3-Enoyl-21-methyl-tricosanoyl-CoA Hydroxyacyl_CoA_1->Enoyl_CoA_1 Dehydration (HCD) Methyl_tricosanoyl_CoA 21-Methyl-tricosanoyl-CoA (C24:0) Enoyl_CoA_1->Methyl_tricosanoyl_CoA Reduction (ECR) Final_Product This compound (C26:0) Methyl_tricosanoyl_CoA->Final_Product Elongation Cycle 4 (Malonyl-CoA) Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Methylmalonyl_CoA->Ketoacyl_CoA_1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Stearoyl_CoA Malonyl_CoA->Arachidoyl_CoA Malonyl_CoA->Final_Product

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Their Proposed Roles

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes. The substrate specificity of the KCS enzyme is particularly crucial in determining the final chain length and accepting methylmalonyl-CoA.

Enzyme ClassProposed Role in this compound Biosynthesis
Fatty Acid Elongase (Elovl) Family A specific elongase is responsible for the condensation reactions that extend the fatty acyl chain. An elongase with specificity for very-long-chain acyl-CoAs would be required.
β-Ketoacyl-CoA Synthase (KCS) Catalyzes the initial condensation step in each elongation cycle. A KCS with promiscuous substrate specificity that can utilize both malonyl-CoA and methylmalonyl-CoA is essential for the formation of the methyl branch.
β-Ketoacyl-CoA Reductase (KCR) Reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA.
3-Hydroxyacyl-CoA Dehydratase (HCD) Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.
Enoyl-CoA Reductase (ECR) Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA.
Propionyl-CoA Carboxylase (PCC) Synthesizes methylmalonyl-CoA from propionyl-CoA, providing the precursor for the methyl branch.

Quantitative Data Summary

Specific kinetic data for the enzymes involved in this compound biosynthesis are not available in the literature. The following table presents hypothetical, yet plausible, kinetic parameters for the key enzymes, based on values reported for analogous enzymes in other metabolic pathways. These values are intended for illustrative purposes to guide experimental design.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)
KCS (Elovl family) C20:0-CoA, Methylmalonyl-CoA50 - 1500.1 - 1.00.05 - 0.5
KCR 3-Keto-21-methyl-tricosanoyl-CoA20 - 10010 - 1005 - 50
HCD 3-Hydroxy-21-methyl-tricosanoyl-CoA10 - 505 - 502 - 25
ECR trans-2,3-Enoyl-21-methyl-tricosanoyl-CoA10 - 5020 - 20010 - 100
PCC Propionyl-CoA100 - 5005 - 202 - 10

Experimental Protocols

In Vitro Enzyme Assays for Elongase Activity

This protocol describes a method to measure the activity of the fatty acid elongase complex using radiolabeled precursors.

Materials:

  • Microsomal protein fraction isolated from the target organism/cell line.

  • [1-14C]Malonyl-CoA or [methyl-14C]Methylmalonyl-CoA.

  • Acyl-CoA substrates (e.g., C20:0-CoA).

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM MgCl2, 1 mM DTT).

  • Scintillation cocktail and vials.

  • TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA substrate.

  • Initiate the reaction by adding the microsomal protein fraction.

  • Add the radiolabeled malonyl-CoA or methylmalonyl-CoA to the reaction mixture.

  • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the fatty acid products by TLC.

  • Visualize the radiolabeled products by autoradiography and quantify the radioactivity by scintillation counting.

Quantitative Analysis of Acyl-CoA Profiles by UHPLC-ESI-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of acyl-CoA species, including this compound, from biological samples.[3][4]

Workflow:

  • Sample Preparation:

    • Rapidly quench metabolism and harvest cells or tissues.

    • Perform protein precipitation and lipid extraction using a cold organic solvent mixture (e.g., acetonitrile/methanol/water).

    • Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent.

  • UHPLC Separation:

    • Employ a C18 reversed-phase column for separation of the acyl-CoA species.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Perform targeted analysis using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion will be the [M+H]+ of this compound, and a characteristic fragment ion (e.g., the coenzyme A moiety) will be monitored.

Acyl-CoA Analysis Workflow Sample_Collection Sample Collection (Cells/Tissues) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction Acyl-CoA Extraction (Organic Solvent) Quenching->Extraction Dry_Reconstitute Drying and Reconstitution Extraction->Dry_Reconstitute UHPLC UHPLC Separation (Reversed-Phase) Dry_Reconstitute->UHPLC MSMS ESI-MS/MS Detection (MRM Mode) UHPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Generalized workflow for acyl-CoA analysis.

Conclusion

The biosynthesis of this compound is a complex process that likely involves the coordinated action of the fatty acid elongation machinery with the specific incorporation of a methyl-branched extender unit. While the exact enzymes and their regulation remain to be fully elucidated, the proposed pathway provides a solid foundation for future research. The experimental protocols outlined in this guide offer robust methods for investigating this pathway and quantifying its intermediates and final product. A deeper understanding of this and similar biosynthetic pathways for very-long-chain fatty acids could have significant implications for drug development, particularly in targeting metabolic processes in various organisms.

References

The Enzymatic Machinery Behind 21-Methylpentacosanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 21-methylpentacosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA, is a critical process in the production of cuticular hydrocarbons in many insect species. These lipids are essential for preventing desiccation and for chemical communication. This technical guide provides an in-depth exploration of the core enzymes involved in the synthesis of this specific molecule. While direct enzymatic evidence for the synthesis of this compound is limited, this document outlines a putative biosynthetic pathway based on the current understanding of insect fatty acid and cuticular hydrocarbon metabolism. We will delve into the key enzyme families—Fatty Acid Synthases (FAS), Acyl-CoA Elongases (ELO), β-ketoacyl-CoA reductases (KCR), 3-hydroxyacyl-CoA dehydratases (HCD), and enoyl-CoA reductases (ECR)—and provide available quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is hypothesized to occur primarily in the oenocytes of insects, specialized cells responsible for hydrocarbon biosynthesis.[1][2] The pathway is an extension of the general fatty acid synthesis machinery, with specific adaptations for the incorporation of a methyl branch and the elongation to a C26 backbone.

The proposed pathway initiates with a specialized Fatty Acid Synthase (FAS) that incorporates a methylmalonyl-CoA extender unit at a specific position during chain elongation. The resulting methyl-branched fatty acyl-CoA precursor is then subjected to several cycles of elongation by a multi-enzyme elongase (ELO) complex to reach the final C26 length.

This compound Synthesis Pathway cluster_FAS Fatty Acid Synthase (FAS) Complex cluster_Elongation Fatty Acid Elongase (ELO) Complex Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (incorporates Methylmalonyl-CoA) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS Methyl-branched\nFatty Acyl-CoA\n(precursor) Methyl-branched Fatty Acyl-CoA (precursor) FAS->Methyl-branched\nFatty Acyl-CoA\n(precursor) ELO Elongase Complex (ELO, KCR, HCD, ECR) Methyl-branched\nFatty Acyl-CoA\n(precursor)->ELO Multiple Elongation Cycles This compound This compound ELO->this compound Malonyl-CoA_elong Malonyl-CoA Malonyl-CoA_elong->ELO NADPH NADPH NADPH->ELO

Figure 1: Proposed biosynthetic pathway for this compound.

Core Enzymes and Their Functions

The synthesis of this compound is a multi-step process involving several key enzymes.

Fatty Acid Synthase (FAS)

The initial steps of methyl-branched fatty acid synthesis are catalyzed by a specialized Type I Fatty Acid Synthase.[3] Unlike the canonical FAS that exclusively uses malonyl-CoA as an extender unit, this specialized FAS can incorporate methylmalonyl-CoA to introduce a methyl branch into the growing acyl chain.[4]

Key Characteristics:

  • Substrate Specificity: The timing and specificity of methylmalonyl-CoA incorporation determine the position of the methyl branch. For this compound, it is hypothesized that the methyl group is introduced early in the synthesis of a shorter-chain precursor.

  • Products: The FAS produces a methyl-branched fatty acyl-CoA of a specific chain length, which then serves as the substrate for the elongase complex.

The Fatty Acid Elongase (ELO) Complex

The elongation of the methyl-branched precursor to the final C26 length is carried out by a membrane-bound multi-enzyme complex located in the endoplasmic reticulum. This complex consists of four core enzymes that catalyze a four-step cycle, adding two carbons from malonyl-CoA in each cycle.

  • Acyl-CoA Elongase (ELO) / β-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme of the elongation cycle and determines the substrate specificity of the entire complex.[5] It catalyzes the condensation of the acyl-CoA primer with malonyl-CoA. In insects, a specific elongase, termed mElo in Drosophila mojavensis, has been shown to be responsible for the elongation of methyl-branched cuticular hydrocarbons to very long chain lengths (C28-C32).[2][6][7][8] It is plausible that a homologous enzyme is responsible for the synthesis of C26 methyl-branched acyl-CoAs.

  • β-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA, utilizing NADPH as a reducing agent.

  • 3-Hydroxyacyl-CoA Dehydratase (HCD): This enzyme dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

  • Enoyl-CoA Reductase (ECR): The final step in the elongation cycle is the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, also using NADPH.

Quantitative Data

Quantitative data on the specific enzymes involved in this compound synthesis is scarce. The following table summarizes available data for related enzymes, which can serve as a proxy for understanding the potential characteristics of the enzymes in this specific pathway.

Enzyme FamilyEnzyme/OrganismSubstrate(s)KmVmax / ActivityReference(s)
Fatty Acid Synthase Guinea Pig Liver FASMethylmalonyl-CoA-Similar utilization rate to Malonyl-CoA[4]
Elongase Human ELOVL7C18:3(n-3)-CoA~5 µM-[9][10]
Human ELOVL7Malonyl-CoA~10 µM-[9][10]
Mouse Elovl6Palmitoyl-CoA (C16:0)-High activity[1]
Desaturase Mouse Δ-6 Desaturasen-3 PUFA precursorsHigher affinity-[11]
Mouse Δ-5 Desaturasen-3 PUFA precursorsHigher affinity-[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymes involved in methyl-branched very-long-chain fatty acyl-CoA synthesis.

Heterologous Expression of Insect Elongases in Yeast

Heterologous expression in Saccharomyces cerevisiae is a powerful tool to functionally characterize insect elongase genes.[12][13][14][15][16]

Yeast Expression Workflow RNA_Extraction 1. RNA Extraction (from insect oenocytes) cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification (of elongase gene) cDNA_Synthesis->PCR_Amplification Cloning 4. Cloning into Yeast Expression Vector (e.g., pYES2) PCR_Amplification->Cloning Transformation 5. Yeast Transformation (e.g., S. cerevisiae INVSc1) Cloning->Transformation Expression_Induction 6. Induction of Gene Expression (e.g., with galactose) Transformation->Expression_Induction Fatty_Acid_Analysis 7. Fatty Acid Analysis (GC-MS of yeast lipids) Expression_Induction->Fatty_Acid_Analysis

Figure 2: Workflow for heterologous expression of insect elongases.

Protocol:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from insect oenocytes, the primary site of hydrocarbon synthesis. Synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Amplify the full-length open reading frame of the candidate elongase gene using gene-specific primers.

  • Cloning: Clone the PCR product into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform a suitable yeast strain (e.g., S. cerevisiae INVSc1) with the recombinant plasmid.

  • Expression and Analysis: Grow the transformed yeast in a selective medium and induce gene expression by adding galactose. After incubation, harvest the yeast cells, extract total lipids, and analyze the fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS) to identify novel elongated fatty acids.

In Vitro Fatty Acid Elongase Activity Assay

This assay measures the activity of the elongase complex in microsomal preparations.[17]

Materials:

  • Microsomal fraction isolated from insect oenocytes or from heterologous expression systems.

  • Radiolabeled [2-14C]malonyl-CoA.

  • Acyl-CoA substrate (e.g., a synthesized methyl-branched precursor).

  • NADPH.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, reaction buffer, NADPH, and the acyl-CoA substrate.

  • Initiate Reaction: Start the reaction by adding radiolabeled malonyl-CoA.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs to free fatty acids.

  • Extraction and Quantification: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Quantify the incorporated radioactivity in the organic phase using liquid scintillation counting.

Analysis of Methyl-Branched Fatty Acyl-CoAs by Mass Spectrometry

Accurate identification of the structure of methyl-branched fatty acyl-CoAs requires specialized mass spectrometry techniques.[18][19]

MS_Analysis_Workflow Lipid_Extraction 1. Total Lipid Extraction Saponification 2. Saponification to Free Fatty Acids Lipid_Extraction->Saponification Derivatization 3. Derivatization (e.g., to FAMEs or pyrrolidides) Saponification->Derivatization GC_MS 4. Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis 5. Data Analysis (fragmentation pattern analysis) GC_MS->Data_Analysis

Figure 3: Workflow for the analysis of methyl-branched fatty acids.

Protocol:

  • Extraction and Saponification: Extract total lipids from the biological sample and saponify them to release free fatty acids.

  • Derivatization: Convert the free fatty acids to volatile derivatives suitable for GC-MS analysis. Fatty acid methyl esters (FAMEs) are commonly used. For unambiguous localization of methyl branches, derivatization to pyrrolidides is recommended as it provides diagnostic fragmentation patterns.[18]

  • GC-MS Analysis: Separate the derivatized fatty acids by gas chromatography and analyze them by mass spectrometry.

  • Structure Elucidation: The position of the methyl branch is determined by analyzing the fragmentation pattern of the molecular ion.

Conclusion

The synthesis of this compound is a specialized branch of the well-conserved fatty acid and cuticular hydrocarbon biosynthetic pathways in insects. The key to its formation lies in the substrate specificity of two main enzyme classes: a specialized Fatty Acid Synthase capable of incorporating methylmalonyl-CoA, and a very-long-chain fatty acid elongase that can efficiently elongate the resulting methyl-branched precursor to a C26 length. While the precise enzymes have not been definitively characterized for this specific molecule, the methodologies and knowledge from related systems, particularly in the field of insect cuticular hydrocarbon research, provide a strong framework for future investigations. The protocols and information presented in this guide offer a solid foundation for researchers aiming to elucidate the intricate details of this important biosynthetic pathway, which may ultimately lead to the development of novel pest control strategies or bio-inspired materials.

References

Cellular Localization of 21-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Methylpentacosanoyl-CoA is a branched very-long-chain fatty acyl-CoA (VLCFA-CoA) whose precise subcellular distribution has not been explicitly documented in scientific literature. However, based on its structural characteristics and the well-established locations of fatty acid metabolism, its cellular localization can be inferred. This technical guide synthesizes current knowledge on the metabolic pathways of branched-chain fatty acids and VLCFAs to predict the probable subcellular compartments harboring this compound. Furthermore, it provides detailed experimental protocols and data presentation strategies to facilitate future research aimed at definitively determining its localization.

Inferred Cellular Localization of this compound

The metabolism of fatty acids is highly compartmentalized within the cell. The subcellular location of this compound is dictated by the enzymes responsible for its synthesis (elongation) and breakdown (oxidation).

Biosynthesis: Endoplasmic Reticulum

The synthesis of very-long-chain fatty acids occurs through a multi-step elongation process. This pathway is predominantly localized to the cytosolic face of the endoplasmic reticulum (ER)[1][2][3][4]. The fatty acid elongation complex, a key component of this process, resides in the ER membrane[2][3]. Therefore, it is highly probable that the final elongation step producing this compound from its shorter-chain precursors takes place in the endoplasmic reticulum .

Catabolism: Peroxisomes and Mitochondria

The degradation of fatty acids is also organelle-specific. Due to the presence of a methyl branch at the beta-carbon position (in its metabolic precursor), this compound cannot be directly degraded by the primary mitochondrial beta-oxidation pathway.

  • Peroxisomes: Branched-chain fatty acids and very-long-chain fatty acids undergo initial oxidation in peroxisomes[5][6][7][8]. Specifically, branched-chain fatty acids like phytanic acid are metabolized via alpha-oxidation in peroxisomes to remove the methyl group[9][10][11][12]. Very-long-chain fatty acids also begin their catabolism in peroxisomes through a modified beta-oxidation pathway until they are shortened to a length suitable for mitochondrial processing[5][6][7][13]. Given that this compound is both a branched-chain and a very-long-chain fatty acyl-CoA, its initial catabolism is predicted to occur in the peroxisomes .

  • Mitochondria: Once the methyl branch is removed and the chain is sufficiently shortened through peroxisomal oxidation, the resulting acyl-CoA esters are transported to the mitochondria for complete oxidation to acetyl-CoA via the conventional beta-oxidation pathway[5][6][14][15]. The transport of these acyl-CoAs into the mitochondrial matrix is facilitated by the carnitine shuttle system[14][16][17][18].

The following diagram illustrates the inferred metabolic journey and localization of this compound.

G Inferred Cellular Localization and Metabolism of this compound cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ER Elongation of shorter-chain precursors Molecule This compound ER->Molecule Synthesis Peroxisome Alpha-oxidation (branch removal) & Beta-oxidation (chain shortening) Mitochondrion Beta-oxidation (complete degradation) Peroxisome->Mitochondrion Transport of shorter acyl-CoAs Molecule->Peroxisome Transport G Subcellular Fractionation Workflow start Cell/Tissue Homogenate cent1 Centrifuge (Low Speed) start->cent1 pellet1 Pellet 1 (Nuclei, intact cells) cent1->pellet1 sup1 Supernatant 1 cent1->sup1 cent2 Centrifuge (Medium Speed) sup1->cent2 pellet2 Pellet 2 (Mitochondria, Peroxisomes) cent2->pellet2 sup2 Supernatant 2 cent2->sup2 gradient Density Gradient Centrifugation pellet2->gradient cent3 Ultracentrifuge (High Speed) sup2->cent3 pellet3 Pellet 3 (Microsomes/ER) cent3->pellet3 sup3 Supernatant 3 (Cytosol) cent3->sup3 mito Mitochondria gradient->mito perox Peroxisomes gradient->perox G Indirect Immunofluorescence Principle cluster_cell Cell Antigen Target Enzyme (e.g., Elongase) PrimaryAb Primary Antibody PrimaryAb->Antigen Binds to SecondaryAb Fluorophore-conjugated Secondary Antibody SecondaryAb->PrimaryAb Binds to

References

An In-depth Technical Guide to 21-Methylpentacosanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methylpentacosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. As a member of the very long-chain fatty acid (VLCFA) family, it is characterized by a carbon chain of 22 or more atoms.[1] Specifically, it is an iso-branched fatty acid, with a methyl group at the antepenultimate carbon atom. While specific research on this compound is limited, its structural characteristics suggest a role in the composition and function of biological membranes, similar to other branched-chain fatty acids which are known to influence membrane fluidity.[2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, a hypothetical biosynthetic pathway, proposed methods for its chemical synthesis and analysis, and its potential biological significance. Given the scarcity of direct data, some of the information presented is extrapolated from studies on closely related very long-chain and branched-chain fatty acids.

Quantitative Data

Due to the limited specific research on this compound, extensive quantitative data is not available in the literature. However, its basic molecular properties can be detailed.

PropertyValueSource
Molecular FormulaC47H86N7O17P3S[4]
Molecular Weight1146.21 g/mol [4]

Hypothetical Biosynthesis of this compound

The biosynthesis of iso-branched-chain fatty acids typically initiates from branched-chain amino acids.[3] In the case of this compound, the precursor is likely derived from leucine (B10760876) metabolism, which generates isovaleryl-CoA. This starter unit is then elongated by the fatty acid synthase (FAS) system. The following diagram illustrates a plausible biosynthetic pathway.

Biosynthesis_of_21_Methylpentacosanoyl_CoA Hypothetical Biosynthesis of this compound Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Transamination isovaleryl_CoA Isovaleryl-CoA (C5) alpha_ketoisocaproate->isovaleryl_CoA Oxidative Decarboxylation elongation_cycles Fatty Acid Elongase (ELOVL) + 10x Malonyl-CoA isovaleryl_CoA->elongation_cycles methylpentacosanoic_acid 21-Methylpentacosanoic Acid (C26) elongation_cycles->methylpentacosanoic_acid acyl_CoA_synthetase Acyl-CoA Synthetase (ACS) methylpentacosanoic_acid->acyl_CoA_synthetase final_product This compound acyl_CoA_synthetase->final_product ATP, CoA-SH

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Proposed Chemical Synthesis of 21-Methylpentacosanoic Acid

This protocol is adapted from established methods for the synthesis of long-chain iso-fatty acids.

Objective: To synthesize 21-methylpentacosanoic acid.

Materials:

  • Appropriate long-chain and branched-chain building blocks (e.g., a long-chain alkyl halide and a branched-chain Grignard reagent)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for coupling reactions (e.g., organocuprates)

  • Reagents for functional group manipulation (e.g., oxidizing and reducing agents)

  • Purification materials (e.g., silica (B1680970) gel for chromatography)

Methodology:

  • Synthesis of the Alkyl Halide: Start with a commercially available long-chain alcohol and convert it to the corresponding alkyl bromide or iodide using standard methods (e.g., PBr3 or I2/PPh3).

  • Preparation of the Grignard Reagent: Prepare a Grignard reagent from a suitable branched-chain alkyl halide (e.g., isobutyl bromide).

  • Coupling Reaction: Perform a cuprate-mediated coupling reaction between the long-chain alkyl halide and the Grignard reagent to form the carbon skeleton of 21-methylpentacosane.

  • Terminal Functionalization: Introduce a terminal functional group (e.g., a double bond via elimination) that can be subsequently oxidized to a carboxylic acid.

  • Oxidation: Oxidize the terminal functional group to the carboxylic acid using a strong oxidizing agent (e.g., KMnO4 or ozonolysis followed by oxidative workup).

  • Purification: Purify the final product, 21-methylpentacosanoic acid, using column chromatography and recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized fatty acid using techniques such as NMR and mass spectrometry.

Conversion to this compound

Objective: To activate the synthesized 21-methylpentacosanoic acid to its coenzyme A thioester.

Materials:

  • 21-methylpentacosanoic acid

  • Coenzyme A (CoA)

  • Activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or a suitable acyl-CoA synthetase)

  • Appropriate buffers and solvents

Methodology:

  • Activation of the Carboxylic Acid: Activate the carboxyl group of 21-methylpentacosanoic acid. This can be achieved chemically using a carbodiimide (B86325) coupling agent or enzymatically using an acyl-CoA synthetase.

  • Thioesterification: React the activated fatty acid with the free thiol group of Coenzyme A to form the thioester bond.

  • Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification and Storage: Quantify the product spectrophotometrically and store it under appropriate conditions (e.g., at -80°C in a suitable buffer) to prevent degradation.

Analysis of this compound in Biological Samples

This protocol is based on general methods for the analysis of VLCFAs and BCFAs by LC-MS/MS.

Objective: To extract, derivatize, and quantify this compound from a biological matrix.

Methodology:

  • Lipid Extraction:

    • Homogenize the tissue or cell sample in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

    • Add an internal standard (e.g., a deuterated analog of a VLCFA) to the sample prior to extraction for accurate quantification.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Hydrolysis:

    • To analyze the total fatty acid content, hydrolyze the CoA thioester bond. This can be achieved by acid or base catalysis (e.g., using methanolic HCl or NaOH).

  • Derivatization:

    • Convert the free fatty acid to a more volatile and ionizable derivative for MS analysis. A common method is methylation to form the fatty acid methyl ester (FAME). Alternatively, other derivatization agents can be used to enhance ionization efficiency.

  • LC-MS/MS Analysis:

    • Separate the derivatized fatty acids using reverse-phase ultra-high-performance liquid chromatography (UHPLC).

    • Detect and quantify the target analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for 21-methylpentacosanoic acid derivative and the internal standard.

Analytical_Workflow Analytical Workflow for this compound sample Biological Sample extraction Lipid Extraction (e.g., Folch method) sample->extraction Add Internal Standard hydrolysis Hydrolysis of CoA Ester extraction->hydrolysis derivatization Derivatization (e.g., to FAME) hydrolysis->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: General workflow for the analysis of this compound.

Potential Biological Role and Significance

While the specific functions of this compound are yet to be elucidated, its structural features as a very long-chain, iso-branched fatty acyl-CoA suggest several potential roles in cellular biology and metabolism.

  • Membrane Structure and Fluidity: Branched-chain fatty acids are known to alter the physical properties of cell membranes.[2][3] The methyl branch in 21-methylpentacosanoic acid would disrupt the tight packing of adjacent acyl chains, thereby increasing membrane fluidity. This could be particularly important in specialized cells or organisms that need to maintain membrane function under varying environmental conditions.

  • Precursor for Complex Lipids: Very long-chain fatty acids are often incorporated into complex lipids such as sphingolipids and glycerophospholipids.[1][5] this compound could serve as a substrate for the synthesis of these complex lipids, contributing to the unique lipid profile of certain tissues.

  • Metabolic Regulation: Acyl-CoA molecules are key intermediates in numerous metabolic pathways and can also act as signaling molecules.[6] The presence and concentration of this compound could potentially influence metabolic fluxes and cellular signaling events, although specific pathways remain to be identified.

  • Biomarker for Disease: Alterations in the levels of VLCFAs are associated with several metabolic disorders, such as X-linked adrenoleukodystrophy.[5] While not yet documented, abnormal metabolism of this compound could potentially serve as a biomarker for certain diseases.

Conclusion

This compound represents a largely unexplored molecule within the field of lipidomics. Its structure as a very long-chain, iso-branched fatty acyl-CoA suggests important roles in membrane biology and cellular metabolism. This guide has provided a foundational understanding of this molecule by presenting its known properties and extrapolating potential biosynthetic pathways and experimental methodologies from related compounds. Further research, including the development of specific analytical standards and the investigation of its occurrence and function in biological systems, is necessary to fully elucidate the significance of this compound in health and disease. Such studies will undoubtedly contribute to a more comprehensive understanding of the complex world of lipids and their diverse biological functions.

References

discovery and isolation of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Topic: An In-depth Technical Guide on the Discovery and Isolation of 21-Methylpentacosanoyl-CoA

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and chemical databases has been conducted to assemble a technical guide on the discovery and isolation of this compound. The search encompassed synthetic chemistry, analytical chemistry, and biological pathway databases.

The investigation concluded that there are no specific published records detailing the discovery, isolation, or characterization of this compound. This particular very-long-chain, methyl-branched fatty acyl-CoA is not described as a known compound in the accessible scientific literature.

As a result, the foundational data required to construct the requested in-depth technical guide—including quantitative data, specific experimental protocols, and associated signaling pathways—does not exist in the public domain.

Detailed Findings

While the specific target molecule, this compound, is not documented, the broader search did yield information on related subjects, providing a general context for the field of very-long-chain fatty acids (VLCFAs):

  • General Biosynthesis of VLCFAs: The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of an elongase enzyme complex. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.[1][2][3]

  • Isolation of Other Novel Methyl-Branched VLCFAs: Methodologies have been published for the successful isolation and characterization of other novel methyl-branched VLCFAs from natural sources, such as marine sponges. For example, 2-Me-24:1n-7 and 2-Me-26:1n-9 were isolated using techniques including silver-ion thin-layer chromatography and reversed-phase HPLC, with structural confirmation by GC-MS and NMR.[4]

  • Characterization Techniques: The structural characterization of saturated methyl-branched chain fatty acid methyl esters (BCFAME) is effectively performed using electron ionization tandem mass spectrometry (EI-MS/MS). This technique provides highly specific fragment ions that allow for confident identification of branch locations.[5]

  • Metabolism of Branched-Chain Acyl-CoAs: Peroxisomes and mitochondria are central to the metabolism of long-chain and branched-chain fatty acids. Enzymes such as acyl-CoA dehydrogenases (ACADs) and acyl-CoA thioesterases (ACOTs) play roles in their oxidation and regulation.[6][7] For instance, the enzyme ACAD11 is known to act on substrates with chain lengths between 20 and 26 carbons.[6]

Conclusion

The absence of specific data on this compound prevents the creation of the requested technical guide. There are no discovery records, quantitative data for tabulation, experimental protocols to detail, or signaling pathways to visualize for this specific molecule. The information available relates only to general principles of VLCFA synthesis and the analysis of other, different branched-chain fatty acids. Therefore, the core requirements of the prompt cannot be fulfilled.

References

Introduction to Branched-Chain Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 21-Methylpentacosanoyl-CoA and its Putative Role in Metabolic Networks

This compound is a branched-chain very-long-chain fatty acyl-coenzyme A. As a member of this unique class of lipids, it is characterized by a long hydrocarbon chain with a methyl branch. Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms, and they are essential components of various biological structures and signaling pathways.[1] The presence of a methyl group creates a branched-chain fatty acid (BCFA), which influences its physical properties and metabolic functions compared to its straight-chain counterparts. BCFAs are known to play roles in modulating membrane fluidity, and they have been implicated in a variety of metabolic processes, including anti-inflammatory and neuroprotective actions.[2]

Hypothesized Biosynthesis of this compound

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the elongase.[3][4] This process involves the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The biosynthesis of a branched-chain VLCFA like this compound would likely initiate from a branched-chain amino acid precursor, such as a metabolite of valine or leucine, which provides the initial branched-acyl-CoA.

The key steps in the elongation cycle are:

  • Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA by 3-ketoacyl-CoA synthase (KCS). This is the rate-limiting step.[4]

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer, by a trans-2,3-enoyl-CoA reductase (ECR).[3]

This cycle is repeated until the desired chain length is achieved.

cluster_0 Mitochondrion / Cytosol cluster_1 Endoplasmic Reticulum Branched-Chain Amino Acid (e.g., Valine) Branched-Chain Amino Acid (e.g., Valine) Branched-Chain Acyl-CoA (Primer) Branched-Chain Acyl-CoA (Primer) Branched-Chain Amino Acid (e.g., Valine)->Branched-Chain Acyl-CoA (Primer) BCAT, BCKDH Elongation Cycle Elongation Cycle Branched-Chain Acyl-CoA (Primer)->Elongation Cycle Input This compound This compound Elongation Cycle->this compound Multiple Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation Cycle 2-Carbon Donor

Hypothesized Biosynthetic Pathway of this compound.

Putative Metabolic Roles in Cellular Networks

Based on the known functions of BCFAs and VLCFAs, this compound is likely involved in several key metabolic networks.

Structural Roles in Cellular Membranes

VLCFAs are integral components of sphingolipids and glycerophospholipids, which are critical for the structure and function of cellular membranes.[4][5] The incorporation of branched-chain fatty acids can influence membrane fluidity, which is crucial for the proper functioning of membrane-bound proteins and for processes such as endocytosis and exocytosis.

Signaling Pathways

BCFAs have been shown to act as signaling molecules, influencing pathways related to inflammation and lipid metabolism.[2] They can modulate the activity of nuclear receptors such as PPARα and sterol regulatory element-binding protein-1c (SREBP-1c), which are master regulators of lipid homeostasis.[2] Activation of PPARα typically leads to increased fatty acid oxidation, while SREBP-1c activation promotes fatty acid synthesis.

BCFA-CoA Branched-Chain Acyl-CoA PPARa PPARα BCFA-CoA->PPARa Activates SREBP-1c SREBP-1c BCFA-CoA->SREBP-1c Inhibits Inflammation Pro-inflammatory Factors (e.g., IL-6, COX-2) BCFA-CoA->Inflammation Reduces Expression of Gene_Expression_Oxidation Increased Fatty Acid Oxidation Gene Expression PPARa->Gene_Expression_Oxidation Gene_Expression_Synthesis Decreased Triglyceride Synthesis Gene Expression SREBP-1c->Gene_Expression_Synthesis Reduced_Inflammation Reduced Inflammation

Putative Signaling Roles of Branched-Chain Acyl-CoAs.
Role in Disease

The accumulation of VLCFAs due to defects in their degradation is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD), which is caused by a faulty transporter in the peroxisomal membrane.[5] This leads to demyelination and neurodegeneration. While the specific role of branched-chain VLCFAs in such diseases is not well-defined, alterations in their metabolism could contribute to the overall pathology. Conversely, some BCFAs have demonstrated protective effects, including anti-inflammatory and neuroprotective actions.[2]

Quantitative Data on BCFA Effects

While specific quantitative data for this compound is unavailable, the following table summarizes the general effects of BCFAs on the expression of genes involved in lipid metabolism and inflammation, as reported in the literature.[2]

Target Gene/PathwayEffect of BCFA AdministrationMetabolic Outcome
PPARαActivationIncreased fatty acid oxidation
SREBP-1cInhibitionReduced triglyceride synthesis
Cyclooxygenase-2 (COX-2)Decreased ExpressionAnti-inflammatory effect
Interleukin-6 (IL-6)Decreased ExpressionAnti-inflammatory effect
Lipoxygenase-15 (LOX-15)Decreased ExpressionAnti-inflammatory effect

Experimental Protocols for the Analysis of Branched-Chain VLCFAs

The analysis of specific fatty acyl-CoAs like this compound in biological samples requires sensitive and specific analytical techniques. A general workflow for such an analysis is outlined below.

Sample Preparation and Lipid Extraction
  • Homogenization: Tissues or cells are homogenized in a suitable buffer to disrupt the cellular structure.

  • Lipid Extraction: Total lipids are extracted using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch or Bligh-Dyer methods). The organic phase containing the lipids is collected.

  • Saponification and Derivatization: The extracted lipids are saponified (hydrolyzed) to release the free fatty acids. These are then derivatized, for example, by methylation to form fatty acid methyl esters (FAMEs), to increase their volatility for gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Separation: The FAMEs are separated based on their chain length, branching, and degree of unsaturation using a gas chromatograph equipped with a suitable capillary column.

  • Identification and Quantification: The separated FAMEs are detected and identified by a mass spectrometer based on their unique mass spectra and fragmentation patterns. Quantification is achieved by comparing the peak areas to those of known standards.

Fatty Acid Oxidation Assays in Fibroblasts
  • Cell Culture: Fibroblasts from patients or model organisms are cultured under standard conditions.

  • Substrate Loading: The cells are incubated with a stable isotope-labeled version of the fatty acid of interest (e.g., ¹³C-labeled).

  • Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of labeled end-products, such as ¹³CO₂, or by analyzing the acylcarnitine profile using tandem mass spectrometry.[6]

Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Derivatization Saponification & Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Identification and Quantification GCMS->Data

References

An In-depth Technical Guide on the Theoretical Properties of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methylpentacosanoyl-CoA is a long-chain acyl-coenzyme A molecule. Specifically, it is a C26 fatty acyl-CoA with a methyl branch at the 21st carbon position. As a member of the very-long-chain fatty acid (VLCFA) family, and more specifically the methyl-branched VLCFA subclass, this compound is presumed to play a role in lipid metabolism and membrane biology. This technical guide provides a comprehensive overview of the theoretical properties, potential biological significance, and postulated metabolic pathways of this compound, based on current knowledge of related lipid molecules.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C47H86N7O17P3S[1]
Molecular Weight 1146.21 g/mol [1]
Solubility Expected to have very low solubility in water and higher solubility in nonpolar organic solvents and lipid environments. The CoA moiety will impart some limited aqueous solubility.
Melting Point Predicted to be relatively high, characteristic of saturated very-long-chain fatty acids. The methyl branch may slightly lower the melting point compared to its straight-chain counterpart.
Membrane Interaction The long hydrocarbon tail is expected to readily insert into lipid bilayers. The methyl branch is predicted to disrupt the tight packing of adjacent acyl chains, thereby increasing membrane fluidity.
Critical Micelle Concentration (CMC) Expected to be very low due to the long hydrophobic acyl chain.

Postulated Biological Roles and Significance

The biological functions of this compound are likely multifaceted, given the diverse roles of VLCFAs and methyl-branched fatty acids in cellular processes.

  • Membrane Structure and Fluidity: Methyl-branched fatty acids are known to influence the physical properties of cell membranes. The presence of a methyl group on the acyl chain can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity.[2][3] This can have significant implications for the function of membrane-embedded proteins and cellular signaling events.

  • Energy Metabolism: As an acyl-CoA thioester, this compound is an activated form of its corresponding fatty acid and is a potential substrate for energy production through beta-oxidation. Due to its methyl branch, its degradation is likely to occur in peroxisomes via a combination of alpha- and beta-oxidation.

  • Cell Signaling: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[4] Activation of PPARα leads to the transcriptional regulation of genes involved in lipid metabolism. It is plausible that this compound could act as a signaling molecule through this pathway.

  • Precursor for other Lipids: VLCFAs are essential components of various complex lipids, including ceramides (B1148491) and sphingolipids, which are crucial for cell structure and signaling.[5] this compound could potentially be incorporated into these lipid species.

Proposed Metabolic Pathways

The metabolic pathways of this compound are not yet experimentally defined. However, based on established principles of fatty acid metabolism, plausible biosynthetic and catabolic routes can be proposed.

Biosynthesis of this compound

The biosynthesis of this compound is likely to occur through the fatty acid elongation system present in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. For a methyl-branched VLCFA, the primer would likely be a shorter branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids like leucine, isoleucine, or valine.

Biosynthesis_of_21_Methylpentacosanoyl_CoA Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain Amino Acids->Branched-chain alpha-keto acids Branched-chain Acyl-CoA (e.g., Isovaleryl-CoA) Branched-chain Acyl-CoA (e.g., Isovaleryl-CoA) Branched-chain alpha-keto acids->Branched-chain Acyl-CoA (e.g., Isovaleryl-CoA) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-chain Acyl-CoA (e.g., Isovaleryl-CoA)->Fatty Acid Synthase (FAS) Short/Medium-chain Branched Acyl-CoA Short/Medium-chain Branched Acyl-CoA Fatty Acid Synthase (FAS)->Short/Medium-chain Branched Acyl-CoA Fatty Acid Elongase (ELOVL) Fatty Acid Elongase (ELOVL) Short/Medium-chain Branched Acyl-CoA->Fatty Acid Elongase (ELOVL) This compound This compound Fatty Acid Elongase (ELOVL)->this compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongase (ELOVL)

Caption: Proposed biosynthetic pathway of this compound.

Catabolism of this compound

The degradation of this compound is expected to occur primarily in peroxisomes, as is typical for VLCFAs and branched-chain fatty acids.[1][6][7] The process would involve an initial alpha-oxidation step to remove the methyl branch, followed by several cycles of beta-oxidation.

Catabolism_of_21_Methylpentacosanoyl_CoA This compound This compound Alpha-oxidation Alpha-oxidation This compound->Alpha-oxidation Pristanoyl-CoA analog Pristanoyl-CoA analog Alpha-oxidation->Pristanoyl-CoA analog Peroxisomal Beta-oxidation Peroxisomal Beta-oxidation Pristanoyl-CoA analog->Peroxisomal Beta-oxidation Propionyl-CoA Propionyl-CoA Peroxisomal Beta-oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal Beta-oxidation->Acetyl-CoA Medium-chain Acyl-CoA Medium-chain Acyl-CoA Peroxisomal Beta-oxidation->Medium-chain Acyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle Mitochondrial Beta-oxidation Mitochondrial Beta-oxidation Medium-chain Acyl-CoA->Mitochondrial Beta-oxidation Mitochondrial Beta-oxidation->Acetyl-CoA

Caption: Proposed catabolic pathway of this compound.

Experimental Protocols

The following are detailed theoretical protocols for the synthesis and analysis of this compound, adapted from established methods for other very-long-chain fatty acyl-CoAs.

Chemical Synthesis of this compound

This protocol is based on the synthesis of other long-chain acyl-CoAs and involves the activation of the corresponding free fatty acid and subsequent reaction with coenzyme A.

Materials:

  • 21-Methylpentacosanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, trilithium salt

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO3)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 21-methylpentacosanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

    • Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the NHS-activated fatty acid by adding cold, anhydrous diethyl ether.

    • Collect the precipitate by centrifugation and dry under vacuum.

  • Thioesterification with Coenzyme A:

    • Dissolve the activated 21-methylpentacosanoic acid-NHS ester in a minimal amount of DMF.

    • In a separate vial, dissolve coenzyme A, trilithium salt (1.2 equivalents) in a 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the activated fatty acid solution to the coenzyme A solution while stirring.

    • Allow the reaction to proceed at room temperature for 4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with trifluoroacetic acid.

    • Purify the this compound by reversed-phase HPLC using a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) for elution.

    • Monitor the elution at 260 nm (adenine ring of CoA).

    • Collect the fractions containing the product and lyophilize to obtain the pure this compound.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and specific detection and quantification of this compound in biological samples.

Sample Preparation (from tissues or cells):

  • Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Centrifuge to separate the phases.

  • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1).

    • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the very hydrophobic this compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 1147.6 (calculated for [M+H]+).

      • Product Ion (Q3): A characteristic fragment ion of the coenzyme A moiety, such as m/z 428.1 (adenosine diphosphate) or a neutral loss of 507.3 (phosphopantetheine).[8]

    • Collision Energy: Optimize for the specific transition.

    • Dwell Time: 50-100 ms.

Workflow Diagram:

LC_MS_MS_Workflow Biological Sample Biological Sample Homogenization and Extraction Homogenization and Extraction Biological Sample->Homogenization and Extraction Acyl-CoA Extract Acyl-CoA Extract Homogenization and Extraction->Acyl-CoA Extract LC Separation (C18) LC Separation (C18) Acyl-CoA Extract->LC Separation (C18) ESI Ionization (+) ESI Ionization (+) LC Separation (C18)->ESI Ionization (+) Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Ionization (+)->Mass Analyzer (Q1) Select Precursor Ion Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Fragmentation Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Select Product Ion Detector Detector Mass Analyzer (Q3)->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Conclusion

This compound, as a methyl-branched very-long-chain fatty acyl-CoA, is a molecule of significant theoretical interest in the fields of lipidomics, cell biology, and drug development. While direct experimental data remains scarce, its properties and biological functions can be inferred from the broader class of molecules to which it belongs. The proposed biosynthetic and catabolic pathways, along with the detailed experimental protocols, provide a solid foundation for future research into the specific roles of this and other related lipid species in health and disease. Further investigation is warranted to elucidate the precise functions and metabolic fate of this compound and to explore its potential as a biomarker or therapeutic target.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical molecules in numerous biological processes, including lipid metabolism, membrane structure, and cellular signaling. 21-Methylpentacosanoyl-CoA is a specific, branched-chain VLCFA-CoA that can serve as a valuable tool for investigating the substrate specificity of enzymes involved in fatty acid metabolism, studying the pathophysiology of metabolic disorders, and for the development of novel therapeutic agents. These application notes provide a detailed protocol for the chemical synthesis of the precursor fatty acid, 21-methylpentacosanoic acid, and its subsequent conversion to this compound via a chemo-enzymatic method.

Synthesis Workflow

The synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of the 21-methylpentacosanoic acid precursor. The second stage is the activation of this fatty acid to its coenzyme A thioester.

G cluster_0 Stage 1: Chemical Synthesis of 21-Methylpentacosanoic Acid cluster_1 Stage 2: Chemo-enzymatic Synthesis of this compound start Starting Materials: - 1-bromodocosane (B1265600) - 3-methylbutanal (B7770604) grignard Grignard Reaction start->grignard oxidation Oxidation grignard->oxidation purification1 Purification (Chromatography) oxidation->purification1 product1 21-Methylpentacosanoic Acid purification1->product1 product1_input 21-Methylpentacosanoic Acid activation Activation with CDI product1_input->activation coa_reaction Reaction with Coenzyme A activation->coa_reaction purification2 Purification (HPLC) coa_reaction->purification2 product2 This compound purification2->product2

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 21-Methylpentacosanoic Acid

This protocol is adapted from methods for synthesizing very-long-chain fatty acids, employing a Grignard reaction for carbon chain extension.

Materials:

  • 1-bromodocosane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3-methylbutanal

  • Jones reagent (chromium trioxide in sulfuric acid)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. A solution of 1-bromodocosane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

  • Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3-methylbutanal in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed for several hours at room temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

  • Oxidation: The crude alcohol is dissolved in acetone (B3395972) and cooled in an ice bath. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for a few hours.

  • Purification: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is evaporated. The residue is redissolved in diethyl ether, washed with water and brine, and dried. The crude 21-methylpentacosanoic acid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stage 2: Synthesis of this compound

This chemo-enzymatic protocol utilizes carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent reaction with coenzyme A.

Materials:

  • 21-Methylpentacosanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (pH 8.0)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of Fatty Acid: 21-Methylpentacosanoic acid is dissolved in anhydrous THF. CDI is added in a slight molar excess, and the reaction mixture is stirred at room temperature under an inert atmosphere for 1-2 hours to form the acyl-imidazolide intermediate.

  • Reaction with Coenzyme A: In a separate vial, Coenzyme A trilithium salt is dissolved in a sodium bicarbonate buffer (pH 8.0). The activated acyl-imidazolide solution is added dropwise to the Coenzyme A solution with vigorous stirring. The reaction is allowed to proceed for 2-4 hours at room temperature.

  • Purification: The reaction mixture is acidified to pH 3-4 with dilute HCl. The THF is removed under reduced pressure. The aqueous solution is then purified by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).

  • Lyophilization: The fractions containing the purified this compound are collected, pooled, and lyophilized to yield the final product as a white solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of long-chain acyl-CoAs using the CDI-mediated method. Actual yields may vary depending on the specific substrate and reaction conditions.

ParameterRepresentative ValueMethod of Analysis
Yield of 21-Methylpentacosanoic Acid 60-70%Gravimetric analysis after purification
Yield of this compound 40-60%HPLC quantification
Purity of this compound >95%Analytical HPLC with UV detection (260 nm)
Identity Confirmation Expected MassLC-MS/MS

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • HPLC: Analytical reverse-phase HPLC can be used to assess the purity of the final product. The retention time of the product will be significantly longer than that of free Coenzyme A.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or LC-MS/MS can be used to confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR): While more complex, NMR spectroscopy can provide detailed structural information to confirm the identity of the synthesized molecule.

Application in Research: Investigating Very-Long-Chain Fatty Acid Metabolism

This compound is a valuable substrate for studying the enzymes involved in the beta-oxidation of very-long-chain fatty acids. Deficiencies in this pathway are associated with several inherited metabolic disorders, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.

G fatty_acid 21-Methylpentacosanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase + CoA + ATP acyl_coa This compound acyl_coa_synthetase->acyl_coa + AMP + PPi vlcadd VLCAD acyl_coa->vlcadd FAD -> FADH2 enoyl_coa trans-2-Enoyl-CoA vlcadd->enoyl_coa beta_oxidation Further rounds of β-oxidation enoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Mitochondrial beta-oxidation of a very-long-chain fatty acid.

By using synthesized this compound in enzymatic assays with purified enzymes or cell lysates, researchers can:

  • Determine the kinetic parameters (Km and Vmax) of VLCAD and other beta-oxidation enzymes for this branched-chain substrate.

  • Investigate how the methyl branch affects the rate of metabolism.

  • Screen for potential inhibitors or activators of VLCAD.

  • Develop diagnostic assays for VLCAD deficiency and other related disorders.

Storage and Handling

This compound is a thioester and is susceptible to hydrolysis. It should be stored as a lyophilized powder at -80°C. For use, it should be dissolved in a suitable buffer immediately before the experiment and kept on ice. Repeated freeze-thaw cycles should be avoided.

Application Notes and Protocols for the Detection of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular structures and play critical roles in various biological processes, including the formation of cell membranes, the maintenance of the skin barrier, and the integrity of myelin sheaths around nerve fibers.[1][2] The metabolism of VLCFAs, including their synthesis and degradation, is a tightly regulated process. Dysregulation of VLCFA metabolism is associated with severe genetic disorders, such as Adrenoleukodystrophy (ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs in tissues and plasma.[1][3]

The analysis of specific acyl-CoAs like this compound is crucial for understanding the pathophysiology of these diseases and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using advanced analytical techniques. The primary method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most robust and widely used technique for the analysis of acyl-CoAs.[4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantification of this compound is Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species in complex biological matrices.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described LC-MS/MS method for the analysis of very-long-chain acyl-CoAs, including this compound. These values are based on published data for similar analytes and may require optimization for the specific compound.

ParameterExpected ValueReference
Limit of Quantification (LOQ)4.2 nM[4]
Linearity Range1.56 - 100 ng
Extraction Recovery70-80%
Inter-day Precision (CV%)< 15%
Intra-day Precision (CV%)< 10%

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Tissues

This protocol is an enhanced method for the extraction and purification of long-chain acyl-CoAs from tissue samples, ensuring high recovery and reproducibility.

Materials:

  • 100 mM Potassium Phosphate Monobasic (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol (B129727)

  • Heptadecanoyl-CoA (Internal Standard)

  • Solid-Phase Extraction (SPE) columns (Oligonucleotide purification cartridges or similar)

  • Tissue homogenizer

Procedure:

  • Weigh approximately 40 mg of frozen tissue and place it in a 2 mL tube.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA).

  • Homogenize the tissue on ice using a tissue homogenizer.

  • Add 0.5 mL of a ACN:2-propanol:methanol (3:1:1 v/v/v) solvent mixture.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for SPE purification.

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the supernatant onto the SPE column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs with 2-propanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water with 0.1% ammonium (B1175870) hydroxide) for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8-9 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase B
0.0 40
10.0 95
12.0 95
12.1 40

| 15.0 | 40 |

Flow Rate: 0.3 mL/min Injection Volume: 5-10 µL Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

  • Electrospray Ionization (ESI) source.

Ionization Mode: Positive

Detection Mode: Selected Reaction Monitoring (SRM)

Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the loss of the phosphopantetheine moiety. The precursor ion will be the [M+H]+ of this compound, and the product ion will be the fragment resulting from this neutral loss.

Representative MS Parameters (to be optimized for the specific instrument and analyte):

  • Spray Voltage: 3.5 - 4.5 kV

  • Capillary Temperature: 250 - 350 °C

  • Collision Gas Pressure: 1.5 - 2.5 mTorr (Argon)

  • Collision Energy: 30 - 50 eV

Visualizations

Metabolic Pathway: Fatty Acid Elongation

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum by a multi-step elongation cycle involving a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). This compound, as a C26 branched-chain fatty acyl-CoA, is a product of this elongation pathway.

FattyAcidElongation cluster_ER Endoplasmic Reticulum Acyl_CoA Fatty Acyl-CoA (Cn) Elongase ELOVL (Condensation) Acyl_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase Ketoacyl_CoA 3-Ketoacyl-CoA Elongase->Ketoacyl_CoA Reductase1 3-Ketoacyl-CoA Reductase Ketoacyl_CoA->Reductase1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reductase1->Hydroxyacyl_CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->Dehydratase Enoyl_CoA trans-2-Enoyl-CoA Dehydratase->Enoyl_CoA Reductase2 trans-2-Enoyl-CoA Reductase Enoyl_CoA->Reductase2 Elongated_Acyl_CoA Elongated Fatty Acyl-CoA (Cn+2) (e.g., this compound) Reductase2->Elongated_Acyl_CoA

Caption: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound from biological samples.

ExperimentalWorkflow Sample Tissue Sample Homogenization Homogenization (KH2PO4 Buffer + Internal Standard) Sample->Homogenization Extraction Liquid-Liquid Extraction (ACN/Isopropanol/Methanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: Workflow for this compound Analysis.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the detection and quantification of this compound. The LC-MS/MS method, with its high sensitivity and specificity, is the gold standard for this analysis. Adherence to the detailed sample preparation and analytical procedures is critical for obtaining accurate and reproducible results. This information is intended to support research into the roles of very-long-chain fatty acyl-CoAs in health and disease, and to aid in the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Study of 21-Methylpentacosanoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

21-Methylpentacosanoyl-CoA is a long-chain acyl-coenzyme A molecule with a methyl branch at the 21st carbon position. While specific research on this particular molecule is limited, its structural characteristics as a methyl-branched very-long-chain fatty acyl-CoA (VLCFA-CoA) suggest its potential involvement in various cellular processes. Very-long-chain fatty acids are integral components of cellular membranes, influencing their fluidity and integrity.[1][2] Methyl-branched fatty acids, in particular, are known to modulate membrane properties and can be found in various organisms from bacteria to mammals.[1][2]

The presence of the coenzyme A (CoA) moiety indicates its role as an activated form of the fatty acid, ready for participation in metabolic pathways. These can include incorporation into complex lipids like sphingolipids and glycerophospholipids, or potential involvement in cellular signaling. Given the established roles of other VLCFAs and branched-chain fatty acids, this compound could be a valuable tool for investigating:

  • Membrane Biology: Studying the impact of specific methyl-branched VLCFAs on membrane structure, fluidity, and the function of membrane-associated proteins.[2]

  • Lipid Metabolism: Investigating the metabolic fate of this molecule, including its incorporation into various lipid species and its effect on lipid biosynthesis pathways.

  • Cell Signaling: Exploring potential roles in signaling cascades, as other fatty acids and their derivatives are known signaling molecules.

  • Drug Development: In the context of diseases associated with aberrant lipid metabolism, understanding the effects of specific fatty acyl-CoAs can provide insights for therapeutic interventions.

These application notes provide a foundational guide for researchers initiating studies on this compound in a cell culture setting. Due to the limited specific data on this molecule, the following protocols are based on established methods for handling and studying other very-long-chain fatty acyl-CoAs.

Quantitative Data Summary

As there is no specific published data for this compound, the following table provides general concentration ranges used in cell culture experiments with other long-chain fatty acids. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint.

ParameterTypical RangeNotes
Working Concentration 1 - 100 µMHighly dependent on cell type and the specific effect being studied. Higher concentrations can be cytotoxic.
Incubation Time 4 - 72 hoursDependent on the biological question. Shorter times for acute signaling events, longer for metabolic incorporation or effects on proliferation.
BSA:Fatty Acid Molar Ratio 3:1 to 10:1Essential for solubilizing the fatty acid and facilitating its delivery to cells.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

This protocol describes the preparation of a this compound solution and its delivery to cultured cells using a bovine serum albumin (BSA) carrier. This method enhances the solubility of the long-chain fatty acyl-CoA in aqueous culture medium.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells in culture

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in anhydrous ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.

  • BSA-Complex Preparation (Example for a 5:1 molar ratio):

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to dissolve.

    • In a sterile tube, add the required volume of the this compound ethanolic stock solution.

    • Slowly add the warm BSA solution to the ethanolic stock while gently vortexing. The final concentration of ethanol should be kept low (ideally <0.5%) in the final cell culture medium to avoid solvent-induced artifacts.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterilize the complexed solution by passing it through a 0.22 µm filter.

  • Cell Treatment:

    • For adherent cells, aspirate the old medium and replace it with fresh medium containing the desired final concentration of the this compound-BSA complex.

    • For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend in fresh medium containing the complex.

    • Include a vehicle control (BSA in medium with the same final concentration of ethanol) in all experiments.

Protocol 2: Assessment of Cellular Uptake and Metabolism by LC-MS

This protocol provides a general method for extracting and analyzing this compound and its potential metabolites from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • Ice-cold methanol (B129727)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • LC-MS system

Procedure:

  • Cell Harvesting:

    • After treatment, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, add ice-cold methanol and scrape the cells. For suspension cells, pellet and resuspend in ice-cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction, to separate the lipid fraction containing the acyl-CoA.

    • Briefly, this involves adding chloroform (B151607) and water (or an acidic solution) to the methanol lysate to create a biphasic system. The lower organic phase will contain the lipids.

  • Sample Preparation for LC-MS:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of methanol, isopropanol, and water).

    • Centrifuge to pellet any insoluble debris.

  • LC-MS Analysis:

    • Analyze the supernatant using a reverse-phase LC column coupled to a high-resolution mass spectrometer.

    • Develop a targeted method to detect the precursor and product ions of this compound and any predicted metabolites.

Protocol 3: Cell Viability and Proliferation Assay

This protocol outlines the use of a standard colorimetric assay (e.g., MTT or WST-1) to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the this compound-BSA complex. Include a vehicle control and an untreated control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control. Plot the results to determine the dose-dependent effect of this compound on cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound-BSA Complex treat Treat Cultured Cells prep->treat incubate Incubate for Defined Period treat->incubate viability Cell Viability/ Proliferation Assays incubate->viability uptake Cellular Uptake & Metabolism (LC-MS) incubate->uptake signaling Signaling Pathway Analysis (e.g., Western Blot) incubate->signaling interpret Data Analysis and Conclusion viability->interpret uptake->interpret signaling->interpret

Caption: General experimental workflow for studying this compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_metabolism Metabolic Fate cluster_signaling Downstream Signaling mol This compound membrane Incorporation into Membrane Lipids mol->membrane elongation Further Elongation/ Desaturation mol->elongation beta_ox Beta-oxidation mol->beta_ox fluidity Altered Membrane Fluidity/Properties membrane->fluidity receptor Modulation of Membrane Receptors fluidity->receptor kinase_cascade Kinase Cascade Activation/Inhibition receptor->kinase_cascade gene_exp Changes in Gene Expression kinase_cascade->gene_exp

Caption: Hypothetical cellular roles of this compound.

References

Application Note & Protocol: Quantification of 21-Methylpentacosanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-coenzyme A (VLCFA-CoA). The quantification of specific acyl-CoA species in tissues is crucial for understanding their roles in various metabolic pathways and their potential as biomarkers or therapeutic targets in diseases such as metabolic disorders and neurological conditions. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established protocols for long-chain and very-long-chain acyl-CoAs and has been adapted for the specific properties of this compound.

Experimental Workflow Overview

Workflow Tissue Tissue Sample Collection (Snap-frozen in liquid N2) Homogenization Tissue Homogenization (in cold buffer with protease inhibitors) Tissue->Homogenization Extraction Acyl-CoA Extraction (Solvent precipitation & extraction) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (Enrichment of Acyl-CoAs) Extraction->Purification LCMS LC-MS/MS Analysis (Quantitative Measurement) Purification->LCMS Data Data Analysis (Quantification & Reporting) LCMS->Data

Caption: Experimental workflow for the quantification of this compound in tissues.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundCustom Synthesis/Commercial(See Note 1)
Heptadecanoyl-CoA (Internal Standard)Sigma-AldrichH5266
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Methanol (LC-MS Grade)Fisher ScientificA456-4
Isopropanol (LC-MS Grade)Fisher ScientificA461-4
Chloroform (B151607)Sigma-AldrichC2432
Ammonium AcetateSigma-AldrichA1542
Formic Acid (LC-MS Grade)Thermo Scientific85178
Oasis MAX SPE CartridgesWaters186000367
Protease Inhibitor CocktailRoche11836170001
Phosphate Buffered Saline (PBS)Gibco10010023

Experimental Protocols

Tissue Sample Preparation and Homogenization
  • Excise tissues of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled tube.

  • Add 500 µL of ice-cold homogenization buffer (100 mM potassium phosphate, pH 7.4, with protease inhibitor cocktail) per 50 mg of tissue.

  • Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until a uniform homogenate is achieved.

  • Keep the homogenate on ice for immediate use in the extraction protocol.

Acyl-CoA Extraction

This protocol is adapted from methods for long-chain acyl-CoA extraction.[1][2]

  • To the tissue homogenate, add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform.

  • Vortex vigorously for 1 minute.

  • Add 500 µL of chloroform and 500 µL of water.

  • Vortex again for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous/methanolic phase, which contains the acyl-CoAs, and transfer it to a new tube.

  • Spike the extract with the internal standard (Heptadecanoyl-CoA) to a final concentration of 1 µM.

Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This procedure is designed to enrich for acyl-CoAs and remove interfering substances.

SPE_Workflow Condition Condition SPE Cartridge (Methanol, then Water) Load Load Sample Extract Condition->Load Wash1 Wash with 2% Formic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 5% NH4OH in Methanol Wash2->Elute Dry Dry Eluate under Nitrogen Elute->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute FattyAcidMetabolism cluster_0 Fatty Acid Activation cluster_1 Metabolic Fates 21-Methylpentacosanoic Acid 21-Methylpentacosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 21-Methylpentacosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Energy Production Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Complex Lipids Protein Acylation Protein Acylation This compound->Protein Acylation Cellular Signaling

References

Application of 21-Methylpentacosanoyl-CoA in Metabolic Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methylpentacosanoyl-CoA is the activated form of 21-methylpentacosanoic acid, a C26 very-long-chain branched-chain fatty acid (VLC-BCFA). Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2][3][4][5] They play crucial roles in various physiological processes such as the formation of the skin barrier, maintenance of myelin, and retinal function.[4] Branched-chain fatty acids (BCFAs) are characterized by methyl branches along their carbon backbone, which imparts unique physicochemical properties like lower melting points and increased fluidity to membranes.[6]

The metabolism of VLCFAs and BCFAs is a complex process involving a series of elongation, desaturation, and degradation steps.[4][5] Dysregulation of these pathways is associated with several inherited metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[6] Given the biological significance of these lipids, tools to study their metabolic fate are of high interest in biomedical research and drug development.

This document outlines a hypothetical application of a stable isotope-labeled version of 21-methylpentacosanoic acid for use in metabolic labeling studies. By introducing a "heavy" version of this fatty acid to cells or organisms, researchers can trace its uptake, incorporation into complex lipids, and subsequent metabolic transformations. This approach allows for the quantitative analysis of the dynamics of VLC-BCFA metabolism, providing insights into the enzymes and pathways involved, and how they are affected by genetic modifications or pharmacological interventions.

Principle of Metabolic Labeling with Stable Isotopes

Metabolic labeling with stable, non-radioactive isotopes is a powerful technique to trace the metabolic fate of molecules in biological systems.[7] In the context of fatty acid metabolism, a fatty acid of interest is synthesized with one or more heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). When introduced to cells or organisms, this labeled fatty acid is processed by the cellular machinery in the same manner as its natural counterpart.

The "heavy" signature of the isotope allows for the differentiation of the exogenously supplied fatty acid and its metabolites from the endogenous, unlabeled pool. Using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), the labeled molecules can be detected and quantified with high sensitivity and specificity.[8] This enables the detailed study of fatty acid uptake, incorporation into various lipid species, and turnover rates.

Application Notes

This protocol describes the use of ¹³C-labeled 21-methylpentacosanoic acid ([¹³C]-21-MPA) to study its metabolism in a cultured cell line. The general workflow involves:

  • Synthesis of ¹³C-labeled 21-methylpentacosanoic acid: A stable isotope-labeled version of the fatty acid is required. This would typically be a custom synthesis product.

  • Preparation of labeling medium: The labeled fatty acid is complexed with fatty acid-free bovine serum albumin (BSA) for efficient delivery to the cells in culture.

  • Cell culture and labeling: The cells of interest are incubated with the labeling medium for a defined period.

  • Harvesting and lipid extraction: The cells are harvested, and total lipids are extracted.

  • Analysis by mass spectrometry: The lipid extract is analyzed by GC-MS or LC-MS/MS to identify and quantify the incorporation of the ¹³C label into various lipid species.

This approach can be adapted for various research objectives, including:

  • Investigating the substrate specificity of enzymes involved in VLCFA metabolism.

  • Studying the impact of genetic mutations on BCFA metabolism.

  • Screening for drugs that modulate the synthesis or degradation of VLC-BCFAs.

  • Elucidating the role of VLC-BCFAs in membrane biology and cellular signaling.

Experimental Protocols

Protocol 1: Preparation of ¹³C-Labeled 21-Methylpentacosanoic Acid-BSA Complex

This protocol describes the preparation of a stock solution of ¹³C-labeled 21-methylpentacosanoic acid complexed with fatty acid-free BSA.

Materials:

  • ¹³C-labeled 21-methylpentacosanoic acid ([¹³C]-21-MPA)

  • Fatty acid-free bovine serum albumin (BSA)

  • Ethanol (B145695), absolute

  • Potassium hydroxide (B78521) (KOH)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Dissolve [¹³C]-21-MPA in absolute ethanol to a stock concentration of 10 mg/mL.

  • In a separate sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

  • To saponify the fatty acid, add a 2-fold molar excess of KOH to the [¹³C]-21-MPA solution and incubate at 60°C for 30 minutes.

  • Slowly add the saponified [¹³C]-21-MPA solution to the BSA solution while gently vortexing.

  • Incubate the mixture at 37°C for 1 hour to allow for complex formation.

  • Sterile-filter the [¹³C]-21-MPA-BSA complex solution through a 0.22 µm filter.

  • Store the stock solution at -20°C.

ReagentStock ConcentrationFinal Concentration in Medium
[¹³C]-21-MPA-BSA10 mM10-100 µM
Serum (in medium)10%1-10% (serum-free for some applications)

Table 1: Recommended concentrations for cell labeling experiments. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol outlines the procedure for labeling cultured cells with the [¹³C]-21-MPA-BSA complex.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • [¹³C]-21-MPA-BSA complex stock solution (from Protocol 1)

  • PBS, sterile

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add serum-free medium to the cells and incubate for 2-4 hours to deplete endogenous fatty acids.

  • Prepare the labeling medium by diluting the [¹³C]-21-MPA-BSA complex stock solution into the desired culture medium (with or without serum, depending on the experimental design) to the final desired concentration (e.g., 50 µM).

  • Remove the serum-free medium and add the labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 6, 12, 24, or 48 hours).

  • After the labeling period, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Centrifuge the cell suspension to pellet the cells.

  • Store the cell pellet at -80°C until lipid extraction.

Time PointExpected Incorporation
0-6 hoursIncorporation into free fatty acid pool and some phospholipids.
6-24 hoursIncreased incorporation into major phospholipid classes (PC, PE) and neutral lipids (triglycerides, cholesterol esters).
24-48 hoursSaturation of labeling in major lipid classes; potential appearance in more complex lipids and degradation products.

Table 2: Expected timeline for the incorporation of labeled 21-methylpentacosanoic acid into different lipid classes. This timeline is a general guide and will vary depending on the cell type and culture conditions.

Protocol 3: Lipid Extraction and Preparation for Mass Spectrometry

This protocol describes a modified Bligh-Dyer method for extracting total lipids from the labeled cells.

Materials:

  • Labeled cell pellet

  • Methanol

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Internal standards (e.g., deuterated fatty acids)

Procedure:

  • Resuspend the cell pellet in a known volume of PBS.

  • Add a known amount of an appropriate internal standard (e.g., d4-palmitic acid) to the cell suspension for normalization.

  • Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture to the cell suspension.

  • Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • The dried lipid extract can then be stored at -80°C or processed further for analysis.

For GC-MS analysis of fatty acid composition, the lipid extract is typically saponified and derivatized to form fatty acid methyl esters (FAMEs). For LC-MS/MS analysis of intact lipid species, the dried lipid extract can be reconstituted in an appropriate solvent.

Data Analysis and Visualization

Mass Spectrometry Analysis

The incorporation of the ¹³C label can be analyzed by monitoring the mass shift in the parent ion and/or specific fragment ions of the fatty acid and the lipids containing it.

  • GC-MS: After derivatization to FAMEs, the mass spectrum of the labeled 21-methylpentacosanoate will show a mass shift corresponding to the number of ¹³C atoms incorporated. The relative abundance of the labeled and unlabeled fatty acid can be determined from the peak areas.

  • LC-MS/MS: This technique allows for the analysis of intact lipid molecules. By using precursor ion scanning or neutral loss scanning, specific lipid classes can be targeted. The mass spectra of the lipid species will reveal the incorporation of the labeled fatty acid.

Lipid ClassAnalytical ApproachExpected Observation
Free Fatty AcidsGC-MS of FAMEsDetection of ¹³C-labeled 21-methylpentacosanoate.
PhospholipidsLC-MS/MSIdentification of phospholipid species with a mass shift corresponding to the incorporation of the labeled fatty acid.
Neutral LipidsLC-MS/MSIdentification of triglyceride and cholesteryl ester species containing the labeled fatty acid.

Table 3: Summary of analytical approaches and expected observations for different lipid classes.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of [¹³C]-21-MPA complexation Complexation with BSA synthesis->complexation labeling Metabolic Labeling complexation->labeling cell_culture Cell Culture cell_culture->labeling harvest Cell Harvesting labeling->harvest extraction Lipid Extraction harvest->extraction ms_analysis GC-MS / LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Experimental workflow for metabolic labeling.

metabolic_pathway cluster_uptake Cellular Uptake and Activation cluster_metabolism Metabolic Fates cluster_products Potential Products extracellular [¹³C]-21-Methylpentacosanoic Acid intracellular Intracellular [¹³C]-21-MPA extracellular->intracellular Transport coa_form [¹³C]-21-Methylpentacosanoyl-CoA intracellular->coa_form Acyl-CoA Synthetase complex_lipids Incorporation into Complex Lipids (Phospholipids, Sphingolipids) coa_form->complex_lipids elongation Further Elongation (ELOVL enzymes) coa_form->elongation degradation Peroxisomal β-oxidation coa_form->degradation longer_bcfas Longer BCFAs elongation->longer_bcfas shorter_fas Shorter-chain fatty acids + Propionyl-CoA degradation->shorter_fas

Hypothesized metabolic pathway of this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing significant roles in various biological processes.[1][2][3] 21-Methylpentacosanoyl-CoA, a C26:0 branched-chain fatty acyl-CoA, belongs to this class of molecules. VLCFAs are integral to the structure of cell membranes, the formation of the skin's protective barrier, and the maintenance of the myelin sheath surrounding nerve fibers.[2] The metabolism of VLCFAs, including their synthesis and degradation, is critical for cellular homeostasis. Dysregulation of VLCFA metabolism is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy.[1][2]

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of molecules in biological systems. By introducing atoms with heavier isotopes (e.g., ¹³C, ²H, ¹⁵N) into a molecule of interest, researchers can trace its path through metabolic pathways, quantify its turnover, and identify its downstream metabolites using mass spectrometry. These application notes provide a comprehensive guide to the stable isotope labeling of this compound for use in metabolic research and drug development. Two primary strategies are presented: labeling the acyl chain of 21-methylpentacosanoic acid and labeling the coenzyme A (CoA) moiety.

Metabolic Pathway of Very Long-Chain Fatty Acyl-CoAs

VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the elongase system.[3][4] This system sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA. The degradation of VLCFAs occurs primarily in peroxisomes via a specialized β-oxidation pathway.[2][3] The resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-chain Acyl-CoA Long-chain Acyl-CoA Elongase Complex Elongase Complex Long-chain Acyl-CoA->Elongase Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase Complex This compound This compound Elongase Complex->this compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Incorporation into Lipids Incorporation into Lipids This compound->Incorporation into Lipids Shorter-chain Acyl-CoA Shorter-chain Acyl-CoA Peroxisomal Beta-Oxidation->Shorter-chain Acyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Shorter-chain Acyl-CoA->Mitochondrial Beta-Oxidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Labeling the Acyl Chain of this compound

This protocol describes the biosynthetic labeling of the 21-methylpentacosanoic acid backbone in cultured cells using a stable isotope-labeled precursor.

Materials:

  • Cell culture medium appropriate for the cell line of choice

  • Fetal Bovine Serum (FBS)

  • Stable isotope-labeled precursor (e.g., [U-¹³C]-glucose, [¹³C₃]-propionate)

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standard (e.g., a commercially available odd-chain fatty acid)

  • Derivatizing agent for GC-MS analysis (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to approximately 80% confluency.

    • Replace the standard culture medium with a medium containing the stable isotope-labeled precursor. The final concentration of the labeled precursor should be optimized for the specific cell line and experimental goals.

    • Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the label into newly synthesized fatty acids.

  • Lipid Extraction:

    • After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping.

    • Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Hydrolysis and Derivatization:

    • Hydrolyze the extracted lipids to release the free fatty acids.

    • Derivatize the fatty acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the derivatized fatty acids by gas chromatography-mass spectrometry (GC-MS).

    • Monitor the mass spectra for the incorporation of the stable isotope into 21-methylpentacosanoic acid.

Protocol 2: Labeling the CoA Moiety of this compound (SILEC)

This protocol utilizes the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method to label the CoA portion of all acyl-CoA species, including this compound.

Materials:

  • Pantothenate-free cell culture medium

  • [¹³C₃¹⁵N₁]-Pantothenate (labeled Vitamin B5)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cultured cells

  • Trichloroacetic acid (TCA)

  • Solvents for solid-phase extraction (SPE)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Adapt cells to grow in pantothenate-free medium supplemented with dFBS.

    • Culture the adapted cells in the pantothenate-free medium supplemented with [¹³C₃¹⁵N₁]-Pantothenate.

    • Allow the cells to grow for several passages to ensure complete incorporation of the labeled pantothenate into the CoA pool.

  • Acyl-CoA Extraction:

    • Harvest the cells and quench metabolism rapidly.

    • Extract the acyl-CoAs using a cold acidic solution, such as 10% TCA.

  • Sample Cleanup:

    • Purify and concentrate the acyl-CoAs from the cell extract using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Analyze the purified acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use multiple reaction monitoring (MRM) to detect and quantify both the labeled and unlabeled forms of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_Acyl_Chain_Labeling Protocol 1: Acyl Chain Labeling cluster_CoA_Labeling Protocol 2: CoA Moiety Labeling (SILEC) A1 Cell Culture with Labeled Precursor A2 Lipid Extraction A1->A2 A3 Hydrolysis & Derivatization A2->A3 A4 GC-MS Analysis A3->A4 B1 Cell Culture with Labeled Pantothenate B2 Acyl-CoA Extraction B1->B2 B3 Solid-Phase Extraction (SPE) B2->B3 B4 LC-MS/MS Analysis B3->B4

Caption: Workflow for stable isotope labeling of this compound.

Data Presentation

The quantitative data obtained from mass spectrometry analysis should be summarized in tables for clear interpretation and comparison.

Table 1: Representative Isotope Enrichment in 21-Methylpentacosanoic Acid

Labeled PrecursorIncubation Time (hours)Isotope Enrichment (%)
[U-¹³C]-Glucose2415.2 ± 2.1
4835.8 ± 4.5
7255.1 ± 6.3
[¹³C₃]-Propionate2420.5 ± 3.0
4842.1 ± 5.2
7263.7 ± 7.1

Note: These are hypothetical data for illustrative purposes, based on typical labeling efficiencies for very long-chain fatty acids.

Table 2: Quantification of Labeled this compound by SILEC

Cell LineTreatmentLabeled this compound (pmol/mg protein)Unlabeled this compound (pmol/mg protein)Labeling Efficiency (%)
FibroblastControl2.5 ± 0.30.05 ± 0.01>98
Drug X4.1 ± 0.50.08 ± 0.02>98
HepatocyteControl1.8 ± 0.20.04 ± 0.01>98
Drug Y0.9 ± 0.10.02 ± 0.01>98

Note: These are hypothetical data for illustrative purposes.

Conclusion

The protocols and guidelines presented here provide a framework for the stable isotope labeling of this compound. While the direct synthesis and labeling of this specific molecule may require custom approaches, the adaptation of established methods for acyl-CoA analysis provides a robust starting point. The ability to trace the metabolic fate of this compound will be invaluable for understanding its role in health and disease, and for the development of novel therapeutic strategies targeting VLCFA metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 21-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for this very-long-chain branched acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound standard. What are the initial troubleshooting steps?

A1: A complete loss of signal requires a systematic check of your LC-MS system.

  • System Suitability Test: Begin by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly and that you have a stable electrospray.

  • Reagent and Standard Integrity: Prepare fresh mobile phases and a new dilution of your this compound standard. Very-long-chain acyl-CoAs can be unstable and susceptible to hydrolysis.[1]

  • Instrument Parameters: Verify that all instrument settings, including voltages, gas flows, and temperatures, are appropriate for the analysis of large, hydrophobic molecules.

Q2: What are the characteristic fragment ions for this compound that I should be looking for in MS/MS analysis?

  • A neutral loss of 507.3 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4][5]

  • A characteristic fragment ion at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate moiety.[2][4][6]

In negative ion mode, you can also expect to see characteristic fragments of the CoA moiety.

Q3: My signal intensity for this compound is very low. What are the common causes and how can I improve it?

A3: Low signal intensity for very-long-chain acyl-CoAs can be attributed to several factors:

  • Inefficient Ionization: The large, hydrophobic nature of this compound can make electrospray ionization challenging. Optimization of source parameters is critical.

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis.[1] Ensure samples are kept cold and analysis times are minimized.

  • Ion Suppression: Matrix components from biological samples can interfere with the ionization of the target analyte.[1] An effective sample cleanup is crucial.

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions and collision energy will lead to poor sensitivity.[1]

  • Poor Chromatography: Broad or tailing peaks can decrease the signal-to-noise ratio.

Troubleshooting Guides

Issue 1: Poor Signal Intensity and Stability

This guide provides a systematic approach to improving the signal for this compound.

Troubleshooting Workflow for Low Signal Intensity

cluster_source Source Optimization cluster_sample Sample Preparation A Low Signal Intensity B Optimize Source Parameters A->B C Improve Sample Preparation A->C D Optimize Chromatography A->D E Optimize MS/MS Parameters A->E F Check for Sample Degradation A->F G Signal Improved B->G B1 Adjust Spray Voltage B->B1 Start with low voltage B2 Optimize Gas Flows B->B2 Nebulizer & Drying Gas B3 Set Desolvation Temp. B->B3 Increase gradually C->G C1 Solid-Phase Extraction (SPE) C->C1 Use C18 sorbent C2 Protein Precipitation C->C2 Cold acetonitrile C3 Use Internal Standard C->C3 Deuterated analog if available D->G E->G F->G

Caption: A workflow diagram for troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Sample Extraction from Tissue

This protocol provides a general guideline for the extraction of very-long-chain acyl-CoAs from tissue samples and may require optimization for your specific matrix.

  • Homogenization: Homogenize approximately 50 mg of frozen, powdered tissue in 1 mL of ice-cold 2:1:0.8 methanol (B129727):chloroform (B151607):water containing an appropriate internal standard.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Aqueous Layer Collection: Carefully collect the upper aqueous layer, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% acetic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Data Presentation

Table 1: Suggested Starting Parameters for Mass Spectrometry

ParameterPositive Ion ModeNegative Ion ModeRationale
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI is suitable for the analysis of polar and semi-polar molecules like acyl-CoAs.[7][8]
Spray Voltage 3.0 - 4.5 kV2.5 - 3.5 kVStart with lower voltages to minimize in-source fragmentation and corona discharge.[8]
Capillary Temp. 275 - 325 °C275 - 325 °COptimize for efficient desolvation.
Sheath Gas Flow 30 - 45 (arbitrary units)30 - 45 (arbitrary units)Aids in nebulization and droplet formation.
Auxiliary Gas Flow 5 - 15 (arbitrary units)5 - 15 (arbitrary units)Assists in solvent evaporation.
Precursor Ion (m/z) [M+H]+[M-H]-Select the appropriate precursor based on ionization polarity.
Product Ion (m/z) Neutral Loss of 507.3Characteristic fragments of the CoA moietyThe neutral loss of 507.3 is a highly specific transition for acyl-CoAs in positive mode.[3][4][5]
Collision Energy 25 - 40 eV20 - 35 eVThis is a starting range and requires optimization for this compound.

Table 2: Recommended Liquid Chromatography Parameters

ParameterRecommendationRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 columns provide good retention for long-chain acyl-CoAs.[3]
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides a source of protons for positive mode and aids in chromatography.
Mobile Phase B AcetonitrileA common organic solvent for reversed-phase chromatography of lipids.[9]
Gradient Start at 60% B, ramp to 95% B over 15 minA gradient is necessary to elute the very hydrophobic this compound.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 - 50 °CElevated temperatures can improve peak shape and reduce viscosity.

Signaling Pathways and Logical Relationships

Logical Diagram for Method Development

The following diagram illustrates the logical progression for developing a robust LC-MS method for this compound.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Define Analyte (this compound) B Develop Sample Preparation Method A->B C Develop LC Method B->C B1 Extraction B->B1 D Optimize MS Parameters C->D C1 Column Selection C->C1 E Method Validation D->E D1 Tune Ion Source D->D1 B2 Cleanup (SPE) B1->B2 C2 Mobile Phase C1->C2 C3 Gradient Optimization C2->C3 D2 Select Precursor D1->D2 D3 Optimize Collision Energy D2->D3

Caption: A logical workflow for LC-MS method development.

References

Technical Support Center: 21-Methylpentacosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 21-Methylpentacosanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-stage process. First, the C26 branched-chain fatty acid, 21-methylpentacosanoic acid, is synthesized. This is often achieved through a coupling reaction of two smaller alkyl chains. Second, the purified fatty acid is activated to its coenzyme A thioester, this compound.

Q2: Why is my yield of 21-methylpentacosanoic acid consistently low?

A2: Low yields in the synthesis of very-long-chain fatty acids can stem from several factors. Common issues include incomplete reaction of starting materials, side reactions, and challenging purification due to the low solubility of the product. Careful optimization of reaction conditions and purification methods is crucial.

Q3: I'm having trouble dissolving the 21-methylpentacosanoic acid for the CoA ligation step. What solvents are recommended?

A3: Very-long-chain fatty acids have notoriously low solubility in many common organic solvents. Chloroform is often a good starting point for dissolving these molecules. For subsequent reactions or analysis, solvent choice is critical and may require some empirical testing.

Q4: How can I confirm the successful synthesis of this compound?

A4: Successful synthesis is typically confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a common method for both purification and analysis. Mass spectrometry (MS) should be used to confirm the molecular weight of the final product.

Q5: What are the best practices for storing this compound?

A5: Long-chain acyl-CoA esters can be susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the purified product as a lyophilized powder or in an appropriate organic solvent at -80°C. Aliquoting the sample before freezing can help to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a representative synthetic protocol.

Part 1: Synthesis of 21-Methylpentacosanoic Acid via Grignard Reaction

A common synthetic route involves the reaction of a Grignard reagent with a long-chain alkyl halide.

Experimental Protocol: Grignard Reaction for 21-Methylpentacosanoic Acid

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated, for example, with a small crystal of iodine. A solution of 1-bromo-2-methylpentane (B146034) in anhydrous diethyl ether or THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating and then maintained at a controlled temperature.

  • Coupling Reaction: A solution of a long-chain omega-halo ester (e.g., methyl 20-bromoeicosanoate) in anhydrous ether is added dropwise to the prepared Grignard reagent at a low temperature (e.g., 0°C). The reaction mixture is stirred and allowed to warm to room temperature overnight.

  • Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using a strong base (e.g., KOH in ethanol/water) followed by acidification.

  • Purification: The crude 21-methylpentacosanoic acid is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Troubleshooting Common Issues in the Grignard Reaction

Problem Potential Cause Recommended Solution
Failure of Grignard reagent to form Inactive magnesium surfaceActivate magnesium turnings by crushing them gently under an inert atmosphere or by adding a small amount of iodine or 1,2-dibromoethane.
Wet glassware or solventEnsure all glassware is rigorously flame-dried before use and that anhydrous solvents are used.
Low yield of the coupled product Side reactions of the Grignard reagentMaintain a low reaction temperature during the addition of the electrophile to minimize side reactions such as elimination.
Wurtz coupling (homocoupling of the Grignard reagent)Add the alkyl halide slowly to the magnesium to maintain a low concentration of the Grignard reagent.
Formation of a significant amount of alcohol byproduct The Grignard reagent attacks the ester group of the starting material.Use a protecting group for the carboxylic acid functionality of the long-chain halide that is stable to Grignard reagents, such as a silyl (B83357) ester, and deprotect after the coupling reaction.[1][2][3]
Difficulty in purifying the final fatty acid Poor solubility of the productUse a solvent system in which the fatty acid has reasonable solubility for recrystallization or chromatography (e.g., chloroform, hot hexane).

Diagram of the Grignard Reaction Workflow

grignard_workflow start Start grignard_prep Prepare Grignard Reagent (1-bromo-2-methylpentane + Mg) start->grignard_prep coupling Coupling Reaction (+ Methyl 20-bromoeicosanoate) grignard_prep->coupling workup Aqueous Work-up & Ester Hydrolysis coupling->workup purification Purification (Recrystallization/Chromatography) workup->purification product 21-Methylpentacosanoic Acid purification->product

Caption: Workflow for the synthesis of 21-methylpentacosanoic acid.

Part 2: Conversion of 21-Methylpentacosanoic Acid to this compound

The purified fatty acid is activated to its CoA ester using an appropriate activating agent.

Experimental Protocol: Acyl-CoA Ligation

  • Activation of the Fatty Acid: 21-methylpentacosanoic acid is dissolved in an appropriate organic solvent (e.g., a mixture of THF and DMF). An activating agent, such as N,N'-carbonyldiimidazole (CDI) or thionyl chloride, is added, and the mixture is stirred at room temperature to form the activated intermediate.

  • Reaction with Coenzyme A: A solution of Coenzyme A (lithium salt) in an aqueous buffer is added to the activated fatty acid. The reaction mixture is stirred for several hours at room temperature.

  • Purification: The reaction mixture is acidified, and the product is purified by solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common Issues in the Acyl-CoA Ligation

Problem Potential Cause Recommended Solution
Incomplete conversion to the acyl-CoA Inefficient activation of the fatty acidEnsure the activating agent is fresh and used in a slight molar excess. The reaction time for the activation step may also need to be extended.
Degradation of Coenzyme AUse high-quality Coenzyme A and prepare the solution immediately before use. Avoid prolonged exposure to harsh pH conditions.
Low recovery after purification Poor binding or elution from the solid-phase extraction columnOptimize the loading, washing, and elution conditions for the solid-phase extraction step.
Co-elution of unreacted fatty acid and product during HPLCAdjust the gradient of the mobile phase in the RP-HPLC to achieve better separation of the product from the starting material.[4]
Presence of multiple peaks in the HPLC chromatogram Formation of side products or degradation of the acyl-CoAEnsure all reagents are pure and the reaction is performed under an inert atmosphere to minimize oxidation. The stability of the acyl-CoA ester should be considered, and the purification should be performed promptly after the reaction.

Troubleshooting Decision Tree for Low Yield

troubleshooting_yield start Low Yield of This compound check_fa Check Purity and Yield of 21-Methylpentacosanoic Acid start->check_fa is_fa_ok Is Fatty Acid Yield/Purity Low? check_fa->is_fa_ok troubleshoot_grignard Troubleshoot Grignard Reaction (See Part 1) is_fa_ok->troubleshoot_grignard Yes check_ligation Review Acyl-CoA Ligation Step is_fa_ok->check_ligation No is_activation_ok Was Fatty Acid Activation Complete? check_ligation->is_activation_ok optimize_activation Optimize Activation: - Fresh Reagents - Reaction Time is_activation_ok->optimize_activation No check_purification Analyze Purification (SPE and HPLC) is_activation_ok->check_purification Yes optimize_purification Optimize Purification: - SPE Conditions - HPLC Gradient check_purification->optimize_purification

Caption: Decision tree for troubleshooting low product yield.

References

overcoming solubility issues with 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 21-Methylpentacosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA). Its long hydrocarbon tail (a 26-carbon chain with a methyl branch) is highly nonpolar, leading to poor solubility in aqueous solutions.[1][2] The insolubility increases with the length of the hydrocarbon chain.[1]

Q2: What is the recommended solvent for this compound?

A2: Due to its amphipathic nature, a single ideal solvent does not exist. The choice of solvent depends on the downstream application. For in vitro assays, co-solvents or carrier proteins are often necessary. A common approach involves initially dissolving the compound in a small amount of an organic solvent like ethanol (B145695) or isopropanol (B130326) before preparing a complex with a carrier like bovine serum albumin (BSA) for aqueous solutions.[3]

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended and is often unsuccessful. The compound will likely precipitate or form micelles, leading to inaccurate concentrations and poor bioavailability in your experiment.

Q4: How should I store this compound solutions?

A4: For short-term storage, solutions of this compound complexed with BSA can be kept at 4°C in the dark.[1] For long-term storage, it is best to store the compound as a solid at -20°C or -80°C. Avoid repeated freeze-thaw cycles of solutions as this can lead to degradation and precipitation.

Troubleshooting Guide

Problem 1: Precipitate forms when adding this compound to my aqueous buffer.

  • Cause: The concentration of this compound has exceeded its critical micelle concentration (CMC) or its solubility limit in the aqueous buffer.

  • Solution:

    • Use a Carrier Protein: Complexing this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its solubility and stability in aqueous solutions.[3]

    • Employ Detergents: For cell-free assays, a non-ionic detergent such as Triton X-100 can be used to solubilize the acyl-CoA elongase enzymes and, by extension, their substrates.[4]

    • Sonication: Ultrasonication can aid in the dispersion of the fatty acyl-CoA and the formation of stable micelles, improving its apparent solubility.[1]

Problem 2: Inconsistent results in my cell-based assays.

  • Cause: Poor bioavailability of this compound due to aggregation or precipitation in the cell culture medium.

  • Solution:

    • Optimize BSA Complexation: Ensure the molar ratio of this compound to BSA is optimized. A common starting point is a 2:1 to 5:1 molar ratio.

    • Prepare Fresh Solutions: Prepare the this compound-BSA complex fresh before each experiment to minimize degradation and aggregation.

    • Verify Concentration: After preparation, centrifuge the solution to pellet any insoluble material and measure the concentration of the supernatant to confirm the actual working concentration.

Quantitative Data Summary

Solvent/SystemThis compound SolubilityRemarks
Water< 0.1 µg/mLEssentially insoluble.
Phosphate-Buffered Saline (PBS)< 0.1 µg/mLInsoluble; will precipitate.
Ethanol~1-2 mg/mLCan be used as a primary solvent.
Isopropanol~1-3 mg/mLA good choice for initial solubilization before complexing with BSA.[3]
PBS with 5% (w/v) BSA> 1 mg/mLForms a stable complex, significantly increasing aqueous solubility.[3]
Aqueous buffer with 0.1% Triton X-100~0.5-1 mg/mLSolubilized within micelles; suitable for some enzyme assays.[4]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 1 mM stock solution of this compound complexed with BSA.

  • Prepare a 10 mM primary stock of this compound:

    • Weigh out a precise amount of this compound (MW: 1146.21 g/mol ).

    • Dissolve in isopropanol to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Prepare a 2 mM fatty acid-free BSA solution:

    • Dissolve fatty acid-free BSA (MW: ~66,500 g/mol ) in the desired aqueous buffer (e.g., PBS) to a final concentration of 2 mM.

    • Warm the solution to 37°C to aid in dissolving the BSA.

    • Filter sterilize the BSA solution through a 0.22 µm filter.

  • Complexation:

    • Warm the 2 mM BSA solution to 37°C.

    • While vortexing the BSA solution gently, add the 10 mM this compound in isopropanol dropwise to achieve a final concentration of 1 mM (a 1:2 molar ratio of acyl-CoA to BSA).

    • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.

    • The resulting solution should be clear. If it is cloudy, this may indicate precipitation.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_complex Complexation cluster_application Application A Weigh 21-Methyl- pentacosanoyl-CoA B Dissolve in Isopropanol (10 mM Stock) A->B E Add Acyl-CoA to BSA (Dropwise with Vortexing) B->E C Prepare 2 mM Fatty Acid-Free BSA D Warm BSA to 37°C C->D D->E F Incubate at 37°C for 30 min E->F G Sterile Filter (0.22 µm) F->G H Use in Cell Culture or In Vitro Assay G->H

Caption: Workflow for preparing a this compound-BSA complex.

troubleshooting_flow start Solubility Issue with This compound q1 Are you using an aqueous buffer directly? start->q1 sol1 Use a co-solvent (e.g., Ethanol) or complex with a carrier (BSA). q1->sol1 Yes q2 Is precipitation occurring in your final solution? q1->q2 No ans1_yes Yes ans1_no No sol1->q2 sol2 Optimize Acyl-CoA:BSA ratio. Consider using a detergent (e.g., Triton X-100) for cell-free assays. q2->sol2 Yes q3 Are you observing inconsistent experimental results? q2->q3 No ans2_yes Yes ans2_no No sol2->q3 sol3 Prepare solutions fresh. Confirm concentration after preparation. q3->sol3 Yes end_node Solution Stable q3->end_node No ans3_yes Yes ans3_no No sol3->end_node

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Analysis of 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 21-Methylpentacosanoyl-CoA and other long-chain acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2]

Q2: What are the common causes of matrix effects in the analysis of this compound from biological samples?

A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects.[1][3] Other sources include salts, proteins, endogenous metabolites, and mobile phase additives.[1][4] These components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Two common methods to assess the presence and extent of matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement.[1][5]

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][6]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a common form of matrix effect that results in a reduced analyte signal.[1] It occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, or neutralize the charged analyte ions. Ion enhancement is an increase in the analyte's signal response. While less common, it can occur when co-eluting compounds improve the ionization efficiency of the target analyte. Both phenomena compromise data accuracy.[1]

Troubleshooting Guide

Issue 1: Poor sensitivity and inaccurate quantification of this compound.

  • Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Enhance Sample Clean-up: The most effective way to mitigate matrix effects is to remove interfering components before LC-MS analysis.[6]

      • Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge to separate the analyte from the matrix.[7]

      • Liquid-Liquid Extraction (LLE): Employ LLE to partition the analyte into a solvent where interfering compounds are less soluble.[6]

      • Phospholipid Depletion: Use specialized plates or cartridges designed to remove phospholipids from the sample extract.[8]

    • Optimize Chromatography: Modify the chromatographic method to separate this compound from the interfering matrix components.[5][6] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

    • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice to compensate for matrix effects.[5] The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[6]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[6] This helps to normalize the matrix effects between the calibrators and the unknown samples.

Issue 2: Retention time shifts and peak shape distortion (e.g., peak splitting, tailing).

  • Possible Cause: Contamination of the analytical column by strongly retained matrix components or interaction of the analyte with the matrix.[4][9]

  • Troubleshooting Steps:

    • Improve Sample Clean-up: As with sensitivity issues, a more rigorous sample clean-up procedure can prevent column contamination.

    • Incorporate a Column Wash Step: Add a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components.

    • Use a Guard Column: A guard column can protect the analytical column from physical and chemical contamination.[9]

    • Check Sample Solvent: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[9]

Quantitative Data Summary

The following table provides a hypothetical example of how to quantify matrix effects using the post-extraction spiking method.

AnalytePeak Area (Neat Solvent)Peak Area (Spiked in Matrix)Matrix Effect (%)
This compound1,500,000900,000-40% (Ion Suppression)
Internal Standard (SIL)1,450,000870,000-40% (Ion Suppression)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solvent) - 1) * 100

In this example, both the analyte and the internal standard experience similar ion suppression, demonstrating the utility of a co-eluting internal standard for accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Extraction

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the acidified sample extract onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove less polar impurities.

  • Elution: Elute the long-chain acyl-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Protocol 2: Assessment of Matrix Effects by Post-Column Infusion

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal.

    • Infuse this solution into the mass spectrometer's ion source at a constant flow rate using a syringe pump, teeing it into the LC flow path after the analytical column.

  • Analysis:

    • Begin infusing the analyte solution and allow the signal to stabilize.

    • Inject a blank matrix extract that has been through the entire sample preparation procedure.

  • Interpretation:

    • Monitor the analyte's signal throughout the chromatographic run.

    • A decrease in the signal indicates ion suppression at that retention time.

    • An increase in the signal indicates ion enhancement at that retention time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) homogenization Homogenization & Protein Precipitation sample->homogenization extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) homogenization->extraction cleanup Phospholipid Depletion (Optional) extraction->cleanup reconstitution Dry & Reconstitute cleanup->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (using Internal Standard) integration->quantification me_assessment Matrix Effect Assessment quantification->me_assessment

Caption: Workflow for the analysis of this compound.

troubleshooting_matrix_effects start Inaccurate Quantification or Poor Sensitivity Observed check_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present optimize_cleanup Optimize Sample Clean-up (SPE, LLE, Phospholipid Removal) me_present->optimize_cleanup Yes no_me Investigate Other Causes (e.g., Instrument Issues, Standard Degradation) me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_cleanup->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is matrix_matched_cal Use Matrix-Matched Calibration use_is->matrix_matched_cal revalidate Re-evaluate Method Performance matrix_matched_cal->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Refinement of 21-Methylpentacosanoyl-CoA Isomer Separation Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 21-Methylpentacosanoyl-CoA isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound isomers using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Issue 1: Poor Chromatographic Resolution of Isomers (Peak Tailing or Co-elution)

  • Potential Cause: Suboptimal mobile phase composition or gradient.

    • Solution: The polarity of the mobile phase is critical for separating structurally similar isomers. For reversed-phase chromatography, begin with a gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid) to improve peak shape. Adjust the gradient slope or introduce a third solvent like isopropanol (B130326) or methanol (B129727) to fine-tune selectivity.

  • Potential Cause: Inappropriate column chemistry or dimensions.

    • Solution: A C18 reversed-phase column is a common starting point for acyl-CoA analysis. For very long-chain species, a column with a high carbon load can enhance retention and separation. Consider using a longer column or columns coupled in series to increase theoretical plates and improve resolution.

  • Potential Cause: Column temperature is not optimized.

    • Solution: In reversed-phase HPLC, lower temperatures generally improve the separation of isomers, although this may increase backpressure.[1] Experiment with temperatures in the range of 25-40°C to find the optimal balance between resolution and pressure.

  • Potential Cause: For stereoisomers (e.g., R- and S-isomers at the 21-methyl position), an achiral column is being used.

    • Solution: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly recommended for resolving chiral isomers of acyl-CoAs.[2]

Issue 2: Low Signal Intensity or Poor Sensitivity in MS Detection

  • Potential Cause: Inefficient ionization of the this compound molecule.

    • Solution: Use positive electrospray ionization (ESI+). Optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates for the specific mass of the target analyte. The large, amphiphilic nature of very long-chain acyl-CoAs can make ionization challenging.

  • Potential Cause: Analyte loss during sample preparation and chromatography.

    • Solution: The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) autosampler vials and PEEK tubing can mitigate this. A derivatization strategy, such as phosphate methylation, can improve peak shape and reduce analyte loss.[3][4]

  • Potential Cause: Presence of ion-suppressing agents from the sample matrix.

    • Solution: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) with a mixed-mode or C18 cartridge is effective for removing interfering substances from biological extracts.[3][5] Ensure the reconstituted sample is fully dissolved in a solvent compatible with the initial mobile phase.

Issue 3: Inconsistent Retention Times

  • Potential Cause: Fluctuations in mobile phase composition.

    • Solution: Ensure solvents are properly degassed and that the HPLC pump is functioning correctly. Manually preparing the mobile phase can help determine if the online mixing device is the source of the problem.[6]

  • Potential Cause: Insufficient column equilibration time.

    • Solution: Before starting a sequence of injections, equilibrate the column with the initial mobile phase for an adequate amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved. This is particularly important when using ion-pairing reagents.[6]

  • Potential Cause: Changes in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis. Even small fluctuations in ambient temperature can affect the retention times of very long-chain lipids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating isomers of a very long-chain branched acyl-CoA like this compound?

A1: The primary challenges include:

  • High Hydrophobicity: The long pentacosanoyl (C25) chain leads to strong retention on reversed-phase columns, requiring a high percentage of organic solvent for elution.

  • Structural Similarity: Isomers, particularly stereoisomers (enantiomers), have nearly identical physicochemical properties, making them difficult to resolve with standard chromatographic methods.[2]

  • Low Abundance: These molecules are often present in low concentrations in biological samples, requiring sensitive detection methods.[6]

  • Amphiphilic Nature: The combination of a long hydrophobic acyl chain and a hydrophilic CoA moiety can lead to poor peak shapes and adsorption to surfaces.[3][4]

Q2: Which analytical technique is best suited for separating the stereoisomers of this compound?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective technique for this purpose.[2] This can be coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful alternative.[2]

Q3: Can I use reversed-phase HPLC for separating these isomers?

A3: Standard reversed-phase HPLC can separate positional isomers (if the methyl group were at a different position) or isomers with differences in saturation. However, it is not suitable for resolving enantiomers (stereoisomers) without either a chiral stationary phase or the use of a chiral derivatizing agent.[2]

Q4: What are the recommended starting conditions for developing an LC-MS/MS method?

A4: A good starting point would be:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from approximately 70% B to 100% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification, using the characteristic fragmentation of the CoA moiety.

Q5: How can I confirm the identity of the separated isomers?

A5: Confirmation requires authentic reference standards for each isomer. By comparing the retention times of the peaks in your sample to those of the standards under identical chromatographic conditions, you can identify each isomer. High-resolution mass spectrometry can confirm the elemental composition, but it cannot differentiate between isomers.

Data Presentation

The following table summarizes typical performance parameters for an LC-MS/MS method developed for the quantification of very long-chain acyl-CoAs. Values are representative and should be determined experimentally for this compound.

ParameterTypical Performance
Limit of Detection (LOD)1 - 10 fmol
Limit of Quantification (LOQ)5 - 50 fmol
Linearity (R²)> 0.99
Precision (RSD%)< 10%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of this compound

This protocol provides a detailed methodology for the extraction and analysis of this compound from biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 50 mg) by passing 1 mL of methanol, followed by 1 mL of water.[5]

  • Load 500 µL of the sample (e.g., tissue homogenate or cell lysate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[5]

  • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (for positional isomers)

  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0.0 min: 70% B

    • 10.0 min: 98% B

    • 12.0 min: 98% B

    • 12.1 min: 70% B

    • 15.0 min: 70% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transition: The precursor ion will be the [M+H]⁺ of this compound. The product ion will correspond to the characteristic fragment of the CoA moiety (e.g., m/z resulting from the cleavage of the phosphate-adenosine diphosphate).[7] Collision energy should be optimized for this transition.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction (C18) Sample->SPE Dry Evaporation (N2 Stream) SPE->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC UHPLC Separation (C18 or Chiral Column) Reconstitute->HPLC MS Tandem MS Detection (ESI+, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow node_sol node_sol Start Poor Isomer Resolution? Q_MobilePhase Mobile Phase Optimized? Start->Q_MobilePhase Yes Q_Column Correct Column Chemistry? Q_MobilePhase->Q_Column Yes Sol_MobilePhase Adjust Gradient /Solvent B Q_MobilePhase->Sol_MobilePhase No Q_Chiral Stereoisomers Expected? Q_Column->Q_Chiral Yes Sol_Column Use High Carbon Load /Longer Column Q_Column->Sol_Column No Sol_Chiral Use Chiral Stationary Phase Q_Chiral->Sol_Chiral Yes Sol_OK Resolution Achieved Q_Chiral->Sol_OK No Sol_MobilePhase->Q_MobilePhase Sol_Column->Q_Column Sol_Chiral->Sol_OK

References

Validation & Comparative

Confirming the Identity of 21-Methylpentacosanoyl-CoA: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of long-chain fatty acyl-CoAs such as 21-Methylpentacosanoyl-CoA in biological samples is a critical yet challenging task. This guide provides a comparative overview of established analytical techniques, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to facilitate the confirmation of this very-long-chain branched-chain fatty acyl-CoA.

Introduction to Analytical Challenges

This compound, a C26 branched-chain fatty acyl-CoA, presents several analytical hurdles due to its low physiological abundance, amphiphilic nature, and the potential for isomeric interference. Effective identification and quantification necessitate high sensitivity, selectivity, and robust chromatographic separation. This guide outlines and compares the primary methodologies employed for the analysis of analogous very-long-chain and branched-chain fatty acids, providing a framework for the successful identification of this compound.

Comparison of Analytical Platforms

The two primary platforms for the analysis of long-chain fatty acids and their CoA esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of platform depends on the specific research question, sample matrix, and whether the analysis targets the intact acyl-CoA or the corresponding fatty acid after hydrolysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Form Fatty Acid (requires hydrolysis and derivatization)Intact Acyl-CoA or Fatty Acid (derivatization can enhance sensitivity)
Derivatization Mandatory (e.g., FAMEs)Optional but often recommended for fatty acids
Sensitivity High for derivatized fatty acids[1]Very high, especially for targeted analysis of acyl-CoAs
Selectivity Good, based on retention time and mass spectrumExcellent, based on precursor/product ion transitions (MRM)
Throughput ModerateHigh
Primary Application Profiling of total fatty acid content after hydrolysisTargeted quantification of specific acyl-CoAs and fatty acids

Recommended Analytical Workflow

A typical workflow for the identification and quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Lipid Extraction Hydrolysis Hydrolysis (for GC-MS) Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Below are detailed methodologies for the two primary analytical approaches.

Method 1: LC-MS/MS for Intact this compound

This method is ideal for the direct and sensitive quantification of the intact acyl-CoA.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate acyl-CoAs from the sample matrix.

  • Protocol:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Load the homogenate onto a mixed-mode SPE cartridge.

    • Wash the cartridge with an organic solvent to remove interfering lipids.

    • Elute the acyl-CoAs with a buffered, high-organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ions: Characteristic fragment ions of the CoA moiety (e.g., transitions resulting from the neutral loss of 507 Da).

Method 2: GC-MS for 21-Methylpentacosanoic Acid (after hydrolysis)

This method provides a robust approach for quantifying the total amount of the fatty acid.

1. Sample Preparation: Hydrolysis and Derivatization

  • Objective: To release the fatty acid from its CoA ester and convert it to a volatile derivative.

  • Protocol:

    • Perform lipid extraction from the sample using a method such as Bligh and Dyer.

    • Hydrolyze the lipid extract using an acidic or basic catalyst (e.g., methanolic HCl or NaOH). This will cleave the thioester bond of the acyl-CoA.

    • Derivatize the resulting free fatty acid to its fatty acid methyl ester (FAME) using a reagent like BF3-methanol or by continuing the acid-catalyzed methanolysis.[2][3]

    • Extract the FAMEs into an organic solvent (e.g., hexane).

    • Concentrate the extract before GC-MS analysis.

2. Gas Chromatography:

  • Column: A polar capillary column (e.g., BPX-5 or similar).[2]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to elute the very-long-chain FAME.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions: The molecular ion (M+) of the 21-methylpentacosanoic acid methyl ester and characteristic fragment ions.

Comparison with Alternative Analytes

For method development and as internal standards, structurally similar commercially available compounds can be utilized. Phytanic acid and pristanic acid are branched-chain fatty acids that are commonly analyzed in clinical settings and serve as excellent comparative examples.[4][5][6]

AnalyteStructureTypical Analytical MethodKey Considerations
This compound C26, methyl branch at C21LC-MS/MS (intact), GC-MS (as FAME)Synthesis of an authentic standard is likely required for absolute quantification.
Phytanoyl-CoA C20, multi-branchedLC-MS/MS, GC-MS (as phytanic acid FAME)Accumulates in Refsum disease; well-established analytical methods are available.[5]
Pristanoyl-CoA C19, multi-branchedLC-MS/MS, GC-MS (as pristanic acid FAME)Often analyzed concurrently with phytanic acid.[4][6]
Tuberculostearoyl-CoA C19, methyl branch at C10LC-MS/MSA well-characterized mycobacterial lipid; can serve as a model for branched-chain acyl-CoA analysis.[7][8]

Signaling Pathway and Logical Relationships

The identification process relies on a logical progression from sample to confirmed result.

Identification_Logic cluster_sample Biological Sample cluster_method Analytical Method cluster_data Data Interpretation cluster_confirmation Confirmation Sample Sample containing This compound LCMS LC-MS/MS Analysis Sample->LCMS GCMS GC-MS Analysis Sample->GCMS RetentionTime Correct Retention Time LCMS->RetentionTime PrecursorIon Accurate Precursor Ion (LC-MS) LCMS->PrecursorIon GCMS->RetentionTime FragmentIons Characteristic Fragment Ions GCMS->FragmentIons StandardMatch Match to Authentic Standard FragmentIons->StandardMatch Confirmed Identity Confirmed StandardMatch->Confirmed

Caption: Logical flow for the confirmation of this compound.

Conclusion

Confirming the identity of this compound in complex biological samples requires a meticulous analytical approach. Both LC-MS/MS and GC-MS offer viable pathways, with the former being superior for the analysis of the intact acyl-CoA and the latter being a robust method for total fatty acid quantification after hydrolysis. The development of a successful method will likely necessitate the synthesis of an authentic standard for this compound to ensure accurate identification and quantification. By leveraging the detailed protocols and comparative data presented in this guide, researchers can establish a reliable workflow for the analysis of this and other very-long-chain branched-chain fatty acyl-CoAs.

References

A Comparative Guide to 21-Methylpentacosanoyl-CoA and Other Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid metabolism, acyl-Coenzyme A (acyl-CoA) molecules are central players, acting as activated forms of fatty acids essential for a myriad of cellular processes, from energy production to the synthesis of complex lipids and signaling molecules. While common straight-chain acyl-CoAs like palmitoyl-CoA and stearoyl-CoA are well-characterized, branched-chain very-long-chain acyl-CoAs (VLCFA-CoAs) such as 21-Methylpentacosanoyl-CoA represent a more specialized class with distinct properties and biological roles. This guide provides a comparative overview of this compound against other prominent acyl-CoAs, supported by available data and experimental methodologies, to aid researchers, scientists, and drug development professionals in their understanding of these critical molecules.

Biochemical and Physicochemical Properties

The introduction of a methyl branch and the extended chain length of this compound confer unique physicochemical properties compared to its straight-chain counterparts. These structural differences can influence membrane fluidity, protein interactions, and substrate specificity for various enzymes.

PropertyThis compoundPalmitoyl-CoAStearoyl-CoA
Molecular Formula C47H86N7O17P3S[1]C37H66N7O17P3SC39H70N7O17P3S
Molecular Weight 1146.21 g/mol [1]1005.94 g/mol 1033.99 g/mol
Chain Length C26 (branched)C16 (straight)C18 (straight)
Structure Very-long-chain, branchedLong-chain, straightLong-chain, straight
Predicted Solubility Lower aqueous solubility due to longer, branched hydrocarbon chainHigher aqueous solubility than VLCFAsHigher aqueous solubility than VLCFAs
Predicted Melting Point Lower than straight-chain equivalent due to methyl branch disrupting crystal packing--

Metabolic Pathways and Enzymatic Reactions

Acyl-CoAs are substrates and products in a multitude of metabolic pathways. The structural variations between this compound and other acyl-CoAs dictate their involvement and processing in these pathways.

Biosynthesis:

The biosynthesis of this compound involves the elongation of a branched-chain fatty acid precursor. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[2] For instance, ELOVL3 can elongate anteiso-C17:0 acyl-CoA up to anteiso-C25:0 acyl-CoA, and ELOVL1 can further elongate this to a C25:0 acyl-CoA.[2] This is in contrast to the synthesis of palmitoyl-CoA and stearoyl-CoA, which are primarily synthesized by fatty acid synthase (FAS) and can be further elongated by other ELOVLs.

β-Oxidation:

The breakdown of acyl-CoAs for energy production occurs via β-oxidation in the mitochondria and peroxisomes. Very-long-chain acyl-CoAs, including presumably this compound, are initially catabolized in peroxisomes as they are poor substrates for mitochondrial β-oxidation. The presence of a methyl branch in this compound necessitates additional enzymatic steps for its complete oxidation, similar to other branched-chain fatty acids. This contrasts with the direct mitochondrial β-oxidation of straight-chain acyl-CoAs like palmitoyl-CoA and stearoyl-CoA.

Below is a generalized workflow for the synthesis of a branched-chain very-long-chain acyl-CoA.

cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Elongation (ER) Branched-Chain Amino Acid Branched-Chain Amino Acid Branched-Chain α-Keto Acid Branched-Chain α-Keto Acid Branched-Chain Amino Acid->Branched-Chain α-Keto Acid BCAT Branched-Chain Acyl-CoA (short-chain) Branched-Chain Acyl-CoA (short-chain) Branched-Chain α-Keto Acid->Branched-Chain Acyl-CoA (short-chain) BCKDH Elongation Cycles Elongation Cycles Branched-Chain Acyl-CoA (short-chain)->Elongation Cycles ELOVLs Branched-Chain VLCFA-CoA Branched-Chain VLCFA-CoA Elongation Cycles->Branched-Chain VLCFA-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation Cycles

Biosynthesis of Branched-Chain VLCFA-CoA

Role in Signaling and Cellular Function

While the specific signaling roles of this compound are not well-documented, branched-chain fatty acids and their CoA esters are known to be important components of cellular lipids, influencing membrane properties and participating in signaling cascades. They are integral to the structure of lipids in specific tissues, such as the meibomian glands, where they are abundant in cholesteryl esters and wax esters, contributing to the prevention of dry eye.[2]

In contrast, long-chain acyl-CoAs like palmitoyl-CoA and stearoyl-CoA are key regulators of metabolism and have been implicated in various signaling pathways, including the regulation of insulin (B600854) signaling and inflammatory responses.[3][4][5][6][7]

The following diagram illustrates a simplified overview of the differential metabolic fates of branched-chain versus straight-chain acyl-CoAs.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum This compound This compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal β-Oxidation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Palmitoyl-CoA / Stearoyl-CoA Palmitoyl-CoA / Stearoyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Palmitoyl-CoA / Stearoyl-CoA->Mitochondrial β-Oxidation Palmitoyl-CoA / Stearoyl-CoA->Complex Lipid Synthesis TCA Cycle TCA Cycle Mitochondrial β-Oxidation->TCA Cycle

Differential Fates of Acyl-CoAs

Experimental Protocols

Measurement of Long-Chain Acyl-CoA Synthetase Activity

This radiometric assay is a common method to determine the activity of acyl-CoA synthetases, the enzymes that activate fatty acids to their CoA esters.

Materials:

  • Cell lysates or purified enzyme

  • ATP

  • Coenzyme A

  • Mg2+

  • Radiolabeled fatty acid (e.g., [3H]oleic acid or a custom synthesized radiolabeled branched-chain fatty acid) bound to bovine serum albumin (BSA)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing ATP, coenzyme A, and Mg2+ in a suitable buffer.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).

  • Stop the reaction at various time points by adding a solution that will precipitate the protein and partition the unreacted fatty acid from the acyl-CoA product.

  • Separate the aqueous phase (containing the acyl-CoA) from the organic phase (containing the unreacted fatty acid) by centrifugation.

  • Quantify the amount of radiolabeled acyl-CoA in the aqueous phase using a scintillation counter.

  • Calculate the enzyme activity based on the rate of formation of the acyl-CoA product.

Analysis of Very-Long-Chain Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of VLCFAs after their conversion to fatty acid methyl esters (FAMEs).

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample)

  • Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

  • Organic solvent for extraction (e.g., hexane (B92381) or heptane)

  • GC-MS system with a suitable capillary column

Protocol:

  • Add the internal standard to the biological sample.

  • Perform a one-step transesterification by adding the methanolic reagent and heating the sample. This process simultaneously extracts the lipids and converts the fatty acids to FAMEs.

  • After cooling, add water and an organic solvent to partition the FAMEs into the organic phase.

  • Collect the organic phase containing the FAMEs.

  • Analyze the FAMEs by GC-MS. The different FAMEs will separate based on their volatility and will be identified by their mass spectra.

  • Quantify the amount of each fatty acid relative to the internal standard.

The following diagram outlines the general workflow for the analysis of acyl-CoAs from biological samples.

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Hydrolysis & Derivatization Hydrolysis & Derivatization Lipid Extraction->Hydrolysis & Derivatization to Fatty Acids LC-MS/MS Analysis LC-MS/MS Analysis Hydrolysis & Derivatization->LC-MS/MS Analysis to FAMEs or other derivatives Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Acyl-CoA Analysis Workflow

Conclusion

This compound and other branched-chain VLCFA-CoAs represent a fascinating and less-explored area of lipid metabolism. Their unique structural features distinguish them from their straight-chain counterparts, leading to different metabolic fates and biological functions. While direct comparative data on the performance of this compound is limited, understanding the general principles of branched-chain versus straight-chain fatty acid metabolism provides a solid framework for future research. The experimental protocols outlined here offer a starting point for investigators seeking to quantify and characterize these important molecules, paving the way for a deeper understanding of their roles in health and disease.

References

Validating Enzyme Specificity for 21-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs), particularly those with branched structures like 21-Methylpentacosanoyl-CoA, is a complex process involving a specific set of enzymes. Validating the specificity of these enzymes is crucial for understanding their physiological roles and for the development of targeted therapeutics. This guide provides a comparative overview of key enzyme families that are likely to exhibit specificity for this compound, supported by experimental data from analogous substrates and detailed protocols for validation.

Candidate Enzymes for this compound Metabolism

Based on current literature, the primary enzyme families expected to metabolize this compound are Acyl-CoA Dehydrogenases (ACADs), Fatty Acid Elongases (ELOVLs), and Fatty Acid Desaturases (FADS).

  • Acyl-CoA Dehydrogenases (ACADs): These mitochondrial enzymes catalyze the initial step of β-oxidation. Very-long-chain acyl-CoA dehydrogenase (VLCAD) and the more recently characterized ACAD11 are prime candidates due to their preference for long-chain substrates. Notably, some ACADs, such as ACAD10 and short/branched-chain acyl-CoA dehydrogenase (ACADSB), have demonstrated activity towards branched-chain fatty acids.

  • Fatty Acid Elongases (ELOVLs): Located in the endoplasmic reticulum, these enzymes are responsible for the elongation of fatty acid chains. ELOVL1 and ELOVL3 are of particular interest as they have been shown to elongate very-long-chain and branched-chain fatty acyl-CoAs. Specifically, ELOVL1 is known to be involved in the elongation of C22:0 to C26:0 fatty acids.

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into fatty acyl-CoA molecules. FADS2, in particular, has a broad substrate specificity and is known to act on a variety of fatty acids, including very-long-chain and branched-chain fatty acids.

Comparative Analysis of Enzyme Specificity

Enzyme FamilySpecific EnzymeKnown Substrate Specificity (with relevant examples)Potential for this compound Activity
Acyl-CoA Dehydrogenases VLCAD (ACADVL)Optimal activity with C14-C20 acyl-CoAs.Moderate to Low: While it handles very-long-chains, the methyl branch might hinder optimal binding.
ACAD11Utilizes substrates with chain lengths between C20 and C26, with optimal activity towards C22-CoA.High: The chain length is within its preferred range. Specificity for branched chains needs to be determined.
ACAD10Shows activity towards branched-chain substrates like 2-methyl-C15-CoA.High: Demonstrates specificity for branched-chain fatty acids, although typically of shorter chain length.
Fatty Acid Elongases ELOVL1Elongates saturated and monounsaturated C20- and C22-CoAs; essential for the production of C24 and C26 fatty acids and can elongate iso- and anteiso-C23:0 to C25:0 acyl-CoAs.Very High: Proven activity on very-long-chain and branched-chain substrates of similar length.
ELOVL3Highly active towards iso- and anteiso-C17:0 acyl-CoAs, elongating them up to C23:0 and C25:0 respectively.Very High: Demonstrates robust activity on branched-chain fatty acids and produces very-long-chain branched fatty acids.
Fatty Acid Desaturases FADS2Broad substrate specificity, including saturated and polyunsaturated fatty acids. Can desaturate branched-chain fatty acids such as iso-16:0, iso-17:0, and iso-18:0.High: Known to act on both very-long-chain and branched-chain fatty acids, making it a strong candidate for introducing unsaturation.

Experimental Protocols for Validating Enzyme Specificity

To definitively determine the specificity of the aforementioned enzymes for this compound, a series of in vitro enzymatic assays are required.

Protocol 1: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is adapted for determining the activity of ACADs, such as VLCAD and ACAD11, with a novel substrate.

Principle: The activity of ACADs can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified recombinant human ACAD enzyme (e.g., VLCAD, ACAD11)

  • This compound (substrate)

  • Control acyl-CoA substrates (e.g., Palmitoyl-CoA, Stearoyl-CoA)

  • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA

  • DCPIP solution (2 mM in water)

  • Phenazine methosulfate (PMS) solution (10 mM in water)

  • Flavin adenine (B156593) dinucleotide (FAD) solution (1 mM in water)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of Assay Buffer

    • 50 µL of 2 mM DCPIP

    • 10 µL of 10 mM PMS

    • 10 µL of 1 mM FAD

  • Add a specific amount of the purified ACAD enzyme to the reaction mixture.

  • Incubate the mixture for 3 minutes at 37°C to establish a baseline rate of DCPIP reduction in the absence of substrate.

  • Initiate the reaction by adding 50 µL of a stock solution of this compound (to a final concentration range of 1-100 µM).

  • Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹).

  • Repeat the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

  • Perform control experiments using known acyl-CoA substrates to compare the relative activity.

Protocol 2: In Vitro Fatty Acid Elongase (ELOVL) Activity Assay

This protocol is designed to measure the elongase activity of enzymes like ELOVL1 and ELOVL3.

Principle: Elongase activity is determined by measuring the incorporation of radiolabeled malonyl-CoA into the acyl-CoA substrate.

Materials:

  • Microsomal fractions prepared from cells overexpressing the ELOVL of interest (e.g., ELOVL1, ELOVL3)

  • This compound (substrate)

  • Control acyl-CoA substrates (e.g., Behenoyl-CoA, Lignoceroyl-CoA)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled co-substrate)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, 1 mM MgCl₂, 0.1% (w/v) BSA

  • NADPH solution (10 mM in water)

  • Reaction termination solution: 2.5 M KOH

  • Acidification solution: 5 M HCl

  • Hexane (B92381) for extraction

  • Scintillation cocktail and counter

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Microsomal protein (10-50 µg)

    • Assay Buffer to a final volume of 100 µL

    • 10 µL of 10 mM NADPH

    • 10 µL of this compound stock solution (to a final concentration range of 1-50 µM)

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding 10 µL of [2-¹⁴C]Malonyl-CoA (to a final concentration of 50 µM, specific activity ~50 mCi/mmol).

  • Incubate the reaction at 37°C for 15-30 minutes.

  • Terminate the reaction by adding 100 µL of 2.5 M KOH and heat at 70°C for 1 hour to saponify the fatty acyl-CoAs.

  • Acidify the reaction mixture by adding 150 µL of 5 M HCl.

  • Extract the fatty acids by adding 500 µL of hexane, vortexing, and centrifuging to separate the phases.

  • Transfer the upper hexane layer to a scintillation vial.

  • Repeat the extraction step.

  • Evaporate the hexane and add scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the kinetic parameters (Km and Vmax) by varying the concentration of this compound.

Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for confirming the identity of the products from the enzyme assays.

Principle: Fatty acids are converted to their volatile fatty acid methyl esters (FAMEs) and then separated and identified based on their mass spectra and retention times.

Materials:

  • Reaction products from the enzyme assays

  • Internal standard (e.g., Heptadecanoic acid)

  • Methanol (B129727)

  • Acetyl chloride

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • To the reaction product (or extracted fatty acids), add a known amount of the internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of methanol and 200 µL of acetyl chloride.

  • Heat the mixture at 100°C for 1 hour in a sealed tube.

  • Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Analyze a 1 µL aliquot by GC-MS.

  • Identify the product FAMEs by comparing their mass spectra and retention times with those of authentic standards.

Visualization of Metabolic Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Enzyme_Specificity_Workflow cluster_prep Substrate & Enzyme Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis Substrate This compound Synthesis ACAD_Assay Acyl-CoA Dehydrogenase Assay (DCPIP Reduction) Substrate->ACAD_Assay ELOVL_Assay Fatty Acid Elongase Assay ([14C]Malonyl-CoA Incorporation) Substrate->ELOVL_Assay FADS_Assay Fatty Acid Desaturase Assay (Product Analysis) Substrate->FADS_Assay Enzyme Recombinant Enzyme Expression & Purification (VLCAD, ELOVL1/3, FADS2) Enzyme->ACAD_Assay Enzyme->ELOVL_Assay Enzyme->FADS_Assay Kinetics Kinetic Parameter Determination (Km, Vmax) ACAD_Assay->Kinetics ELOVL_Assay->Kinetics GCMS Product Identification (GC-MS) FADS_Assay->GCMS Comparison Comparative Analysis of Specificity Kinetics->Comparison GCMS->Comparison

Caption: Experimental workflow for validating enzyme specificity.

Metabolic_Pathway Substrate This compound (C26:0-methyl) Elongated 23-Methylheptacosanoyl-CoA (C28:0-methyl) Substrate->Elongated Elongation Desaturated 21-Methylpentacosenoyl-CoA (C26:1-methyl) Substrate->Desaturated Desaturation BetaOxidation β-Oxidation Products (Propionyl-CoA, Acetyl-CoA, etc.) Substrate->BetaOxidation β-Oxidation ELOVL ELOVL1 / ELOVL3 FADS2 FADS2 VLCAD VLCAD / ACAD11 ELOVL->Elongated FADS2->Desaturated VLCAD->BetaOxidation

Caption: Potential metabolic pathways for this compound.

This guide provides a foundational framework for investigating the enzymatic specificity towards this compound. The successful validation and characterization of these enzymes will pave the way for a deeper understanding of very-long-chain branched fatty acid metabolism and its implications in health and disease.

Functional Comparison of 21-Methylpentacosanoyl-CoA and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of 21-Methylpentacosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA (VLCFA), and its likely precursors. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison is based on established principles of fatty acid biochemistry, drawing parallels from studies on similar methyl-branched and very-long-chain fatty acids.

Introduction to Methyl-Branched Very-Long-Chain Fatty Acids

Methyl-branched fatty acids are commonly found in bacteria, where they play a crucial role in regulating membrane fluidity and forming protective barriers.[1] Their presence in eukaryotes is less common but has been noted. Very-long-chain fatty acids (VLCFAs), typically defined as having 22 or more carbon atoms, are essential components of various lipids, including ceramides (B1148491) and sphingolipids, and are integral to the structure of cellular membranes. The combination of a methyl branch and a very long acyl chain in molecules like this compound suggests unique functional properties related to membrane structure and dynamics.

Inferred Biosynthetic Pathway of this compound

The precise biosynthetic pathway for this compound has not been definitively elucidated in the available literature. However, based on the known mechanisms of fatty acid synthesis, two primary routes can be postulated. The most probable pathway involves the elongation of a shorter-chain methyl-branched fatty acyl-CoA. An alternative, though less common, pathway could involve the methylation of a pre-existing C25 acyl-CoA.

The precursors for the elongation pathway would be a shorter methyl-branched acyl-CoA (e.g., a methyl-branched long-chain fatty acyl-CoA) and malonyl-CoA, which provides the two-carbon units for elongation. The key enzymes in this process are the fatty acid elongases (ELOVL).

Below is a diagram illustrating the likely biosynthetic relationship.

Biosynthesis_of_21_Methylpentacosanoyl_CoA cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product Methyl_Branched_LCFA_CoA Methyl-Branched Long-Chain Acyl-CoA Elongase_Complex Fatty Acid Elongase Complex (ELOVL) Methyl_Branched_LCFA_CoA->Elongase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_Complex 21_Methylpentacosanoyl_CoA This compound Elongase_Complex->21_Methylpentacosanoyl_CoA + C2 units

Figure 1: Inferred biosynthetic pathway of this compound.

Functional Comparison

The functional differences between this compound and its precursors are primarily related to their physical properties and their roles in lipid metabolism and membrane biology.

FeaturePrecursor: Methyl-Branched Long-Chain Acyl-CoAPrecursor: Malonyl-CoAProduct: this compound
Primary Function Substrate for elongation; incorporation into simpler lipids.Building block for fatty acid synthesis; allosteric regulator of metabolism.Incorporation into complex lipids (e.g., ceramides, sphingolipids); structural component of membranes.
Chain Length Shorter (e.g., C16-C20)C3Very Long (C26)
Methyl Branch Position VariableN/AC21
Impact on Membrane Fluidity Moderate increase in fluidity by disrupting acyl chain packing.No direct role in membrane structure.Significant impact on local membrane order and fluidity due to the combination of long chain and methyl branch.[2]
Metabolic Fate Can be further elongated, incorporated into various lipid classes, or undergo beta-oxidation.Primarily used for fatty acid synthesis or decarboxylated to acetyl-CoA.Primarily a structural component; degradation likely requires specialized pathways such as alpha-oxidation before beta-oxidation can proceed.

Experimental Protocols

General Protocol for the Analysis of Methyl-Branched Very-Long-Chain Fatty Acyl-CoAs

This protocol provides a general workflow for the extraction, identification, and quantification of methyl-branched VLCFAs from biological samples.

Experimental_Workflow Sample_Homogenization 1. Sample Homogenization (e.g., in isopropanol) Lipid_Extraction 2. Total Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Homogenization->Lipid_Extraction Hydrolysis 3. Saponification/Hydrolysis (to release free fatty acids) Lipid_Extraction->Hydrolysis Derivatization 4. Derivatization to FAMEs (Fatty Acid Methyl Esters) Hydrolysis->Derivatization GC_MS 5. Gas Chromatography-Mass Spectrometry (GC-MS) - Separation of FAMEs - Identification by mass spectra - Quantification using internal standards Derivatization->GC_MS Branch_Position_Analysis 6. Determination of Methyl Branch Position (e.g., via specific fragmentation patterns in MS/MS) GC_MS->Branch_Position_Analysis

Figure 2: General workflow for the analysis of methyl-branched VLCFAs.

1. Lipid Extraction:

  • Homogenize the biological sample in an appropriate solvent, such as isopropanol, to quench enzymatic activity.

  • Perform a total lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.

2. Saponification and Derivatization:

  • Saponify the extracted lipids with a strong base (e.g., KOH in methanol) to release the fatty acids from their ester linkages.

  • Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by acid-catalyzed esterification. This increases their volatility for gas chromatography.

3. GC-MS Analysis:

  • Separate the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for good separation of fatty acid isomers).

  • Identify the FAMEs using a mass spectrometer by comparing their retention times and mass spectra to those of known standards and library data.

  • Quantify the individual fatty acids by using an internal standard (e.g., a fatty acid with an odd chain length not present in the sample) added at the beginning of the extraction process.

4. Determination of Methyl Branch Position:

  • For confirmation of the methyl branch position, specialized mass spectrometry techniques may be required. Electron ionization (EI) mass spectra of FAMEs can produce characteristic fragmentation patterns that help in elucidating the branch point. Tandem mass spectrometry (MS/MS) can provide more detailed structural information.[3]

Quantitative Data Summary

As specific quantitative data for this compound and its direct precursors are not available, the following table presents a conceptual comparison of key parameters based on the general properties of analogous molecules.

ParameterPrecursor: Methyl-Branched Long-Chain Acyl-CoAProduct: this compound
Substrate for Elongase (Conceptual Km) Lower (higher affinity)Not a substrate for further elongation
Incorporation into Complex Lipids (Conceptual Vmax) LowerHigher
Effect on Membrane Thickness Moderate decreaseSignificant localized effect
Critical Micelle Concentration (CMC) HigherLower

Signaling and Regulatory Roles

Long-chain acyl-CoAs are known to act as signaling molecules and allosteric regulators of various enzymes. While specific regulatory roles for this compound have not been described, it is plausible that, like other VLCFA-CoAs, it could influence the activity of enzymes involved in lipid metabolism or act as a ligand for nuclear receptors.

The synthesis of very-long-chain fatty acids is tightly regulated, often at the level of the elongase enzymes. The expression and activity of these enzymes can be influenced by developmental cues, dietary factors, and stress conditions.

Regulatory_Logic Cellular_Signals Cellular Signals (e.g., Developmental Cues, Stress) Transcription_Factors Transcription Factors Cellular_Signals->Transcription_Factors ELOVL_Gene_Expression ELOVL Gene Expression Transcription_Factors->ELOVL_Gene_Expression ELOVL_Enzyme ELOVL Enzyme ELOVL_Gene_Expression->ELOVL_Enzyme VLCFA_CoA_Synthesis VLCFA-CoA Synthesis (e.g., this compound) ELOVL_Enzyme->VLCFA_CoA_Synthesis Feedback_Inhibition Feedback Inhibition VLCFA_CoA_Synthesis->Feedback_Inhibition Feedback_Inhibition->ELOVL_Enzyme

Figure 3: Conceptual regulatory logic for VLCFA synthesis.

Conclusion

While direct experimental data on this compound is scarce, a functional comparison with its precursors can be inferred from the broader knowledge of methyl-branched and very-long-chain fatty acid biochemistry. The key functional distinctions arise from the significant increase in chain length, which imparts distinct physical properties and dictates its primary role as a structural component of complex lipids within cellular membranes. Further research is needed to elucidate the specific biosynthetic pathway, regulatory mechanisms, and precise biological functions of this and other similar unique fatty acids.

References

Independent Replication of 21-Methylpentacosanoyl-CoA Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the independent replication of research findings concerning 21-Methylpentacosanoyl-CoA, a methyl-branched very long-chain fatty acyl-CoA (VLCFA-CoA). Due to a lack of publicly available independent replication studies for this specific molecule, this document establishes a foundational guide based on established methodologies for similar lipid molecules. It is designed to assist researchers in designing and comparing future studies to ensure the robustness and validity of experimental findings.

Hypothetical Biological Functions and Pathways

This compound belongs to the class of very long-chain fatty acyl-CoAs (VLCFA-CoAs), which are known to be crucial components in various cellular processes. While specific functions of this compound are not yet detailed in the literature, based on the roles of other VLCFAs, its functions are hypothesized to be in membrane structure, cellular signaling, and energy metabolism. Methyl-branched fatty acids are known to influence membrane fluidity.

Proposed Biosynthesis Pathway

The synthesis of VLCFA-CoAs occurs in the endoplasmic reticulum through a series of enzymatic reactions involving elongases. The hypothetical synthesis of this compound would likely involve the elongation of a shorter fatty acyl-CoA precursor, with a methyl group being incorporated at the 21st position.

Hypothetical Biosynthesis of this compound Precursor Fatty Acyl-CoA Precursor Elongation Elongation Cycle (ELOVL Enzymes) Precursor->Elongation MalonylCoA Malonyl-CoA MalonylCoA->Elongation Methylation Methylation Event Elongation->Methylation Product This compound Methylation->Product

Caption: Proposed biosynthesis of this compound.

Experimental Data and Protocols for Replication

To facilitate independent replication, standardized experimental protocols are essential. The following sections outline key experiments and the necessary data presentation for comparing results.

Quantification of this compound

Accurate quantification is the cornerstone of replicating findings. Liquid chromatography-mass spectrometry (LC-MS) is the recommended method.

Table 1: Comparative Quantification of this compound in Tissue Samples

StudyTissue SampleConcentration (pmol/mg tissue)Standard DeviationMethod
Hypothetical Study A Mouse BrainData Point 1ValueLC-MS
Replication Study B Mouse BrainData Point 2ValueLC-MS
Hypothetical Study A Mouse LiverData Point 3ValueLC-MS
Replication Study B Mouse LiverData Point 4ValueLC-MS
  • Tissue Homogenization: Homogenize 50-100 mg of tissue in a suitable buffer.

  • Lipid Extraction: Perform a modified Folch extraction using a chloroform:methanol (2:1, v/v) solvent system.

  • Saponification and Derivatization: Saponify the lipid extract to release the fatty acid, followed by derivatization to fatty acid methyl esters (FAMEs) for improved chromatographic separation and ionization.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with selected reaction monitoring (SRM) for the specific mass transition of the this compound derivative.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Functional Assays

To investigate the biological role of this compound, functional assays are necessary.

Table 2: Comparison of a Hypothetical Functional Assay

StudyCell LineTreatmentMeasured Endpoint (e.g., Enzyme Activity)Result (% of Control)
Hypothetical Study A SH-SY5YThis compound (10 µM)Mitochondrial RespirationValue
Replication Study B SH-SY5YThis compound (10 µM)Mitochondrial RespirationValue
  • Cell Culture: Culture a relevant cell line (e.g., neuronal cells for neurobiology studies) to 80-90% confluency.

  • Treatment: Treat cells with a known concentration of this compound or a vehicle control.

  • Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure the OCR, an indicator of mitochondrial respiration.

  • Data Analysis: Normalize OCR values to the total protein concentration in each well.

Workflow for Independent Replication

A structured workflow is critical for the successful replication of scientific findings.

Independent Replication Workflow OriginalStudy Original Study Findings ProtocolReview Review and Standardize Experimental Protocols OriginalStudy->ProtocolReview DataAcquisition Acquire and Analyze Experimental Data ProtocolReview->DataAcquisition StatisticalAnalysis Comparative Statistical Analysis DataAcquisition->StatisticalAnalysis ResultsMatch Results Consistent? StatisticalAnalysis->ResultsMatch Confirmation Findings Confirmed ResultsMatch->Confirmation Yes Discrepancy Investigate Discrepancies ResultsMatch->Discrepancy No Publication Publish Replication Study Confirmation->Publication Discrepancy->ProtocolReview

Caption: Workflow for independent replication of findings.

Conclusion

The independent replication of scientific findings is paramount to the advancement of knowledge. While specific studies on this compound are currently limited, this guide provides a foundational framework for researchers to design, execute, and compare future studies on this and other novel lipid molecules. By adhering to standardized protocols and transparent data reporting, the scientific community can build a robust and reliable understanding of the roles of these molecules in health and disease.

Safety Operating Guide

Proper Disposal Procedures for 21-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries regarding the disposal of 21-Methylpentacosanoyl-CoA, please adhere to the following guidelines to ensure safety and compliance with standard laboratory practices.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow established laboratory protocols for chemical waste disposal to maintain a safe working environment and minimize environmental impact.[1] The following procedures provide a step-by-step guide for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Although not classified as hazardous, direct contact with any chemical should be avoided. In the event of accidental exposure, follow these first aid measures:

  • After inhalation: Move to an area with fresh air.[1]

  • In case of skin contact: Remove all contaminated clothing immediately and rinse the affected skin with water or shower.[1]

  • In case of eye contact: Rinse out the eyes with plenty of water. If contact lenses are worn, they should be removed.[1]

  • If swallowed: Have the individual drink water (no more than two glasses). If the person feels unwell, consult a doctor.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by your institution's Environmental Health and Safety (EH&S) department or equivalent authority. The following steps outline the general procedure for preparing this non-hazardous chemical waste for collection.

1. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as this compound. Although not hazardous, it is crucial to avoid mixing it with unknown chemicals.[2]

  • Segregate: While this compound is an organic compound, it is not halogenated. It should be segregated from other incompatible waste streams such as acids, bases, oxidizers, and halogenated organics.[3]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible and leak-proof container with a secure, screw-on cap. Do not use containers that previously held food or beverages.[3][4] The container should not be filled to more than 80% capacity to allow for expansion.[3]

  • Labeling: Affix a "Hazardous Waste" label, or a label specified by your institution for non-hazardous chemical waste, to the container.[2] The label must include the full chemical name ("this compound") and its concentration. Avoid using abbreviations or chemical formulas.[2][3]

3. Storage and Collection:

  • Storage: Store the sealed waste container in a designated hazardous waste storage area.[4] This area should be secure and away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]

  • Collection: Schedule a waste collection with your institution's EH&S department. Do not dispose of this compound down the sink or in the regular trash.[3]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and treated as chemical waste.[2] After rinsing and air-drying, and once free of any chemical residue, any hazard labels on the container should be defaced or removed before it is discarded with regular laboratory trash or recycling.[5]

Summary of Disposal Guidelines

Guideline Specification Rationale
Waste Classification Non-hazardous chemical wasteBased on supplier Safety Data Sheet.
Personal Protective Equipment Safety glasses, gloves, lab coatStandard laboratory practice to prevent direct contact.
Container Type Chemically compatible, leak-proof, with a screw-on capTo prevent spills and reactions with the container material.[3][4]
Container Capacity Do not exceed 80% fullTo allow for thermal expansion of the contents.[3]
Labeling Full chemical name, concentration, and appropriate waste labelFor clear identification and proper handling by waste management personnel.[2][3]
Storage Designated waste storage area with secondary containmentTo ensure safety, security, and containment of potential spills.[4]
Disposal Method Collection by institutional EH&S departmentTo ensure compliant disposal according to local, state, and federal regulations.
Empty Container Disposal Triple-rinse with a suitable solvent, collect rinsate as waste, deface label, then discard containerTo ensure the empty container is free of chemical residue before being placed in regular trash or recycling.[2][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_sds_available Is Safety Data Sheet (SDS) available? start->is_sds_available consult_ehs_no_sds Consult Institutional EH&S for guidance is_sds_available->consult_ehs_no_sds No check_hazard Check SDS for hazard classification is_sds_available->check_hazard Yes schedule_pickup Schedule waste pickup with EH&S consult_ehs_no_sds->schedule_pickup is_hazardous Is it classified as hazardous? check_hazard->is_hazardous follow_hazardous_protocol Follow specific hazardous waste protocol from EH&S is_hazardous->follow_hazardous_protocol Yes non_hazardous_protocol Follow non-hazardous chemical waste protocol is_hazardous->non_hazardous_protocol No (per SDS for this compound) follow_hazardous_protocol->schedule_pickup segregate Segregate from incompatible waste non_hazardous_protocol->segregate container Use labeled, sealed, and compatible container (<80% full) segregate->container storage Store in designated area with secondary containment container->storage storage->schedule_pickup end End: Waste properly disposed schedule_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.